Metergotamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O5/c1-33(32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33)35-30(40)22-16-24-23-11-7-12-25-29(23)21(18-36(25)2)17-26(24)37(3)19-22/h4-7,9-12,16,18,22,26-28,43H,8,13-15,17,19H2,1-3H3,(H,35,40)/t22-,26-,27+,28+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUQJDJBJHBVBO-CTTKVJGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CN(C8=CC=CC(=C78)C6=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CN(C8=CC=CC(=C78)C6=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176873 | |
| Record name | Metergotamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22336-84-1 | |
| Record name | Metergotamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022336841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metergotamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METERGOTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O172Q572 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metergoline's Mechanism of Action on Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metergoline is a pharmacologically complex ergoline derivative that exhibits a broad spectrum of activity across multiple neurotransmitter systems, with a pronounced effect on serotonin (5-HT) receptors. It is generally characterized as a non-selective serotonin receptor antagonist, although its interaction profile reveals a nuanced pattern of varying affinities and functional activities across the diverse 5-HT receptor subtypes. This technical guide provides an in-depth analysis of Metergoline's mechanism of action at serotonin receptors, summarizing quantitative binding data, detailing common experimental methodologies, and visualizing key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Metergoline, an ergot-derived compound, has been utilized for decades as a pharmacological tool to investigate the serotonergic system. Its primary mechanism of action involves direct interaction with serotonin receptors, where it predominantly acts as an antagonist.[1][2] However, its profile is not limited to antagonism and extends to other receptor systems, including dopamine receptors, where it can exhibit agonist properties.[2][3] This complex pharmacology makes a detailed understanding of its activity at individual serotonin receptor subtypes crucial for the accurate interpretation of experimental results and for the exploration of its therapeutic potential. This guide will focus specifically on its interactions within the serotonin system.
Quantitative Pharmacology of Metergoline at Serotonin Receptors
Metergoline's interaction with serotonin receptors is characterized by a wide range of binding affinities (Ki). The following tables summarize the quantitative data from radioligand binding assays, providing a comparative overview of Metergoline's affinity for various human (h) and rat (r) 5-HT receptor subtypes. The data is primarily derived from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and other cited literature.
Table 1: Metergoline Binding Affinity (Ki) at 5-HT Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species | Reference Radioligand |
| 5-HT1A | 1.3 | Human | [3H]-8-OH-DPAT |
| 5-HT1B | 1.8 | Human | [125I]-GTI |
| 5-HT1D | 0.12 | Human | [3H]-GR-125743 |
| 5-HT1E | 2.9 | Human | [3H]-5-HT |
| 5-HT1F | 10.7 | Human | [3H]-LY334370 |
| 5-HT2A | 2.29 | Human | [3H]-Ketanserin |
| 5-HT2B | 0.18 | Human | [3H]-LSD |
| 5-HT2C | 0.18 | Human | [3H]-Mesulergine |
| 5-HT3 | >10,000 | Human | [3H]-GR65630 |
| 5-HT4e | 1274 | Human | [3H]-GR113808 |
| 5-HT5A | 5.9 | Human | [3H]-LSD |
| 5-HT6 | 9.1 | Human | [3H]-LSD |
| 5-HT7 | 1.8 | Human | [3H]-5-CT |
| Data sourced from the NIMH PDSP Ki Database as cited in Hooker et al., 2009.[4] pKi values of 8.64 (5-HT2A), 8.75 (5-HT2B), and 8.75 (5-HT2C) correspond to Ki values of approximately 2.29 nM, 1.78 nM, and 1.78 nM, respectively.[1] A Ki of 16 nM for the h5-HT7 receptor has also been reported.[1] |
Table 2: Metergoline Functional Activity at Serotonin Receptors
| Receptor Subtype | Assay Type | Measured Value | Functional Effect |
| 5-HT2B | IP-1 Accumulation Assay | IC50 = 4.5 nM | Antagonist |
| Data is for the inhibition of serotonin-induced IP-1 accumulation in CHO-K1 cells stably expressing the human 5-HT2B receptor.[3] |
Serotonin Receptor Signaling Pathways Modulated by Metergoline
Metergoline's primary action as an antagonist involves blocking the canonical signaling pathways initiated by serotonin binding. The major G-protein coupling mechanisms for key 5-HT receptor families are outlined below.
5-HT1 Receptor Family (Gi/o-coupled)
5-HT1 receptors, including 5-HT1A, 1B, and 1D for which Metergoline has high affinity, typically couple to inhibitory Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Metergoline antagonizes these effects by preventing serotonin from activating the receptor.
Caption: Metergoline antagonism of the Gi/o-coupled 5-HT1A receptor signaling pathway.
5-HT2 Receptor Family (Gq/11-coupled)
The 5-HT2 receptor family, including the high-affinity targets 5-HT2A, 5-HT2B, and 5-HT2C, are coupled to Gq/11 proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Metergoline's antagonist action at these receptors blocks this signaling cascade.
Caption: Metergoline antagonism of the Gq/11-coupled 5-HT2A receptor signaling pathway.
5-HT7 Receptor (Gs-coupled)
The 5-HT7 receptor, another high-affinity target for Metergoline, is canonically coupled to Gs proteins. In contrast to Gi/o, Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent PKA activation. Metergoline's antagonism at this receptor prevents this serotonin-mediated increase in cellular activity.
Caption: Metergoline antagonism of the Gs-coupled 5-HT7 receptor signaling pathway.
Experimental Protocols
The quantitative data presented in this guide are primarily generated through radioligand binding assays. Below is a representative protocol for a competitive binding assay to determine the Ki of a test compound like Metergoline at a specific serotonin receptor.
Radioligand Competition Binding Assay Workflow
The general workflow for determining the binding affinity of a compound involves competition with a known radioligand.
Caption: General experimental workflow for a radioligand competition binding assay.
Detailed Protocol: [3H]-Ketanserin Binding Assay for 5-HT2A Receptor Affinity
This protocol is a synthesized example for determining the affinity of Metergoline at the 5-HT2A receptor, based on common methodologies.[2][4][5]
1. Membrane Preparation:
-
Source: Rat frontal cortex or cultured cells expressing the human 5-HT2A receptor (e.g., HEK-293 cells).
-
Homogenize tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 0.1% ascorbic acid, 10 mM MgSO4, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format in a total volume of 250 µL.
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand like spiperone (10 µM, for non-specific binding).
-
50 µL of various concentrations of Metergoline (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]-Ketanserin at a fixed concentration near its Kd (e.g., 1-2 nM).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
3. Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
4. Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of spiperone) from total binding.
-
Plot the percentage of specific binding against the logarithm of the Metergoline concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Metergoline that inhibits 50% of specific [3H]-Ketanserin binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
Metergoline is a potent but non-selective ligand at serotonin receptors, exhibiting high affinity for multiple subtypes across the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families, while showing negligible affinity for the 5-HT3 receptor. Its primary functional effect is antagonism, blocking the canonical G-protein signaling cascades associated with these receptors. The comprehensive binding data and understanding of its effects on downstream signaling pathways provided in this guide are essential for the design and interpretation of preclinical studies. For drug development professionals, Metergoline serves as a complex lead compound and a valuable pharmacological tool, highlighting the challenges and opportunities in targeting the diverse serotonergic system.
References
- 1. [3H]Metergoline: a new ligand of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Chemical Structure and Synthesis of Metergotamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metergotamine, also known as 1-methylergotamine, is a semi-synthetic ergot alkaloid derived from ergotamine.[1] As a member of the ergoline family of compounds, it shares a core tetracyclic structure and is classified as a peptide alkaloid due to its complex tripeptide-derived cyclol-lactam moiety.[2] This guide provides a comprehensive overview of the chemical structure of this compound and a detailed account of its chemical synthesis from ergotamine, tailored for professionals in the fields of chemical and pharmaceutical research.
Chemical Structure of this compound
The chemical identity of this compound is defined by the methylation of the indole nitrogen at the N-1 position of the ergotamine scaffold. This structural modification distinguishes it from its parent compound, ergotamine.
Structural Details
| Identifier | Value |
| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
| Molecular Formula | C₃₄H₃₇N₅O₅ |
| Molecular Weight | 595.7 g/mol |
| CAS Number | 22336-84-1 |
| Synonyms | 1-methylergotamine, MY-25 |
Structural Diagram
The following diagram illustrates the chemical structure of this compound, highlighting the key ergoline ring system and the peptide moiety.
Synthesis of this compound
The primary route for the synthesis of this compound is through the selective N-methylation of ergotamine at the indole nitrogen (N-1 position).
Synthetic Pathway
The overall synthetic transformation from ergotamine to this compound is depicted below.
Experimental Protocol for N-Methylation of Ergotamine
The following protocol is based on the methodology described in US Patent 3,218,324.[1]
Materials:
-
Ergotamine (dry)
-
Potassium
-
Liquid Ammonia
-
Ferric Nitrate (for catalysis of potassium amide formation)
-
Methyl Iodide
-
Ether
-
Tartaric Acid Solution (5%)
-
Sodium Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
Preparation of Potassium Amide: In a vessel suitable for reactions in liquid ammonia, dissolve 0.15 parts of potassium in 150 parts by volume of liquid ammonia. Catalyze the formation of potassium amide by the addition of a small amount of ferric nitrate.
-
Deprotonation of Ergotamine: To the resulting potassium amide solution, add 1.16 parts of dry ergotamine. Stir the mixture for one hour. The potassium amide acts as a strong base to deprotonate the indole nitrogen of ergotamine, forming the corresponding anion.
-
Methylation: To the reaction mixture, add a solution of 0.35 parts of methyl iodide in 5 parts by volume of ether. Allow the reaction to proceed for 30 minutes.
-
Work-up:
-
Evaporate the ammonia from the reaction vessel.
-
To the residue, add a 5% aqueous solution of tartaric acid until the mixture is acidic.
-
Extract the aqueous solution with ether to remove any unreacted, non-basic starting material.
-
Make the aqueous solution alkaline by the addition of a sodium bicarbonate solution.
-
Extract the alkaline solution with ether.
-
Wash the combined ether extracts with water.
-
Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness.
-
-
Purification: The crude product, consisting of a mixture of 1-methyl-ergotamine (this compound) and 1-methyl-ergotaminine, can be crystallized from ethyl acetate.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point (1-methyl-dihydro-ergotamine) | 224°C | US Patent 3,218,324 |
| Specific Rotation [α]D (1-methyl-dihydro-ergotamine) | -67° (c=0.5, pyridine) | US Patent 3,218,324 |
Experimental Workflow
The logical flow of the synthesis and purification process is outlined in the following diagram.
Conclusion
This technical guide has detailed the chemical structure of this compound and provided a comprehensive experimental protocol for its synthesis via the N-methylation of ergotamine. While the provided synthetic method is well-established, there is a notable lack of modern, publicly available quantitative data for this specific transformation. Further research to quantify yields and purity using modern analytical techniques would be a valuable contribution to the field. The information presented herein serves as a foundational resource for researchers and professionals engaged in the study and development of ergot alkaloids and their derivatives.
References
The Pharmacokinetics and Bioavailability of Metergotamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metergotamine, known scientifically as methylergonovine or methylergometrine, is a semi-synthetic ergot alkaloid with potent uterotonic and vasoconstrictive properties.[1][2] Clinically, it is primarily utilized for the prevention and treatment of postpartum and post-abortion hemorrhage by inducing rapid and sustained uterine contractions.[1][3] A comprehensive understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its bioavailability is critical for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth summary of the in vivo pharmacokinetics and bioavailability of this compound, presenting quantitative data, experimental methodologies, and visual workflows for professionals in drug development and research.
Pharmacokinetic Profile of this compound
The journey of this compound through the body is characterized by rapid absorption and distribution, followed by extensive hepatic metabolism. The route of administration significantly influences its bioavailability and the onset of its therapeutic action.
Absorption: this compound is absorbed rapidly following both oral and intramuscular (IM) administration.[4] However, the bioavailability of the oral route is significantly lower than the IM route, primarily due to a substantial first-pass metabolism effect in the liver.[2][5][6] The onset of its uterotonic effect varies by administration route: immediate for intravenous (IV), 2-5 minutes for IM, and 5-10 minutes for oral administration.[3][5][7]
Distribution: Following administration, particularly via IV injection, methylergonovine is very rapidly distributed from the plasma to peripheral tissues, typically within 2-3 minutes or less.[3][5][6] The volume of distribution (Vdss/F) after IM administration has been calculated to be 56.1 ± 17.0 liters.[3][7]
Metabolism and Excretion: Like other ergot alkaloids, this compound is primarily eliminated through hepatic metabolism.[5][6] This extensive metabolism in the liver is the main reason for the reduced bioavailability of the oral dosage form.[2][5][6] The plasma level decline is biphasic, with a mean elimination half-life of approximately 3.39 hours, though this can range from 1.5 to 12.7 hours.[3][5][7] The drug is excreted in both urine and feces.[4][8]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound derived from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Methylergonovine (0.2 mg Dose) in Fasting Healthy Female Volunteers [3][5][6]
| Parameter | Oral Tablet | Intramuscular (IM) Injection |
| Cmax (pg/mL) | 3243 ± 1308 | 5918 ± 1952 |
| Tmax (hours) | 1.12 ± 0.82 | 0.41 ± 0.21 |
| Vdss/F (L) | Not Reported | 56.1 ± 17.0 |
| CLp/F (L/h) | Not Reported | 14.4 ± 4.5 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. Vdss/F: Apparent volume of distribution at steady state. CLp/F: Apparent plasma clearance.
Table 2: Bioavailability of Methylergonovine by Route of Administration
| Route of Administration | Bioavailability | Notes |
| Oral | ~60% | Subject to significant first-pass metabolism in the liver.[1][2][5][9] |
| Intramuscular (IM) | 78% | Bioavailability is higher when administered during delivery.[1][2][5][6] |
| Intravenous (IV) | 100% (Reference) | Provides immediate onset of action.[3][5][7] |
Table 3: Comparative Pharmacokinetics of Oral Methylergometrine in Men and Non-Pregnant Women [10]
| Parameter | Administration | Men | Women |
| Distribution Half-Life (t½α) (h) | 0.200 mg IV | 0.19 ± 0.27 | 0.10 ± 0.04 |
| Elimination Half-Life (t½β) (h) | 0.200 mg IV | 1.85 ± 0.28 | 1.94 ± 0.34 |
| Total Body Clearance (L/h) | 0.200 mg IV | 33.2 ± 11.8 | 22.18 ± 3.10 |
| Lag Time (h) | 0.125 mg Oral | 0.33 ± 0.09 | 0.09 ± 0.07 |
| Elimination Half-Life (t½β) (h) | 0.125 mg Oral | 2.08 ± 0.43 | 1.42 ± 0.31 |
| Bioavailability Range | 0.125 mg Oral | 22% - 138% | 22% - 138% |
This study highlights a large interindividual variability in bioavailability for both men and women.[10]
Experimental Methodologies
The data presented in this guide are derived from clinical pharmacokinetic studies employing rigorous methodologies.
1. Study Design:
-
A common design to assess bioavailability and compare different formulations is the cross-over study .[10] In such a design, each subject receives all treatments (e.g., oral and intravenous doses) in a randomized sequence, separated by a washout period. This design minimizes inter-subject variability.
2. Study Population:
-
Studies have been conducted in various populations, including fasting healthy female volunteers to establish baseline pharmacokinetic profiles.[3][5][6]
-
Comparative studies have also been performed in healthy men and non-pregnant women to assess potential gender-based differences in pharmacokinetics.[10]
-
It has been noted that gastrointestinal absorption may be delayed in postpartum women (Tmax of about 3 hours) during continuous treatment.[3][5][7]
3. Drug Administration and Sample Collection:
-
Dosage: Standard single doses used in studies include 0.2 mg for oral and IM routes and 0.125 mg to 0.200 mg for oral and IV comparative studies.
-
Sample Matrix: Human plasma is the primary biological matrix used for quantifying this compound concentrations.[11]
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.
4. Bioanalytical Methods:
-
Quantification of this compound in plasma requires highly sensitive and specific analytical methods due to the low concentrations achieved in vivo.
-
High-Performance Liquid Chromatography (HPLC) with fluorescence detection has been used.[12]
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a more modern and highly sensitive method that has been successfully developed and validated for pharmacokinetic studies of this compound.[11] This method involves extracting the drug from plasma samples (e.g., via liquid-liquid extraction) and using positive multi-reaction-monitoring mode (+MRM) for detection.[11][13]
Visualizations: Workflows and Pathways
This compound ADME (Absorption, Distribution, Metabolism, Excretion) Pathway.
Typical Experimental Workflow for a Pharmacokinetic Study.
Comparative Bioavailability of this compound by Administration Route.
Conclusion
The pharmacokinetic profile of this compound is characterized by rapid absorption and onset of action, with its bioavailability being highly dependent on the route of administration. Intramuscular and intravenous routes offer high bioavailability and a rapid onset, making them suitable for acute clinical situations like postpartum hemorrhage. The oral route, while convenient, results in approximately 60% bioavailability due to significant first-pass hepatic metabolism.[1][9] Pharmacokinetic parameters such as Cmax and Tmax are significantly different between oral and IM administration, reflecting the faster absorption rate of the latter.[5] Furthermore, studies have indicated considerable inter-individual variability in bioavailability, which is an important consideration in clinical practice. The sensitive analytical methods now available, such as LC-MS/MS, allow for precise characterization of this compound's pharmacokinetics, aiding in the continued safe and effective use of this important medication.
References
- 1. Methylergometrine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mims.com [mims.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medicine.com [medicine.com]
- 9. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the bioavailability and pharmacokinetics of oral methylergometrine in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic method for the determination of methysergide and methylergonovine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Metergotamine: A Technical Deep Dive into the Ergotamine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metergotamine, a prominent member of the ergot alkaloid family, stands as a significant derivative of ergotamine. This technical guide provides an in-depth exploration of this compound, focusing on its chemical properties, pharmacological profile, and the experimental methodologies used to characterize it. As the 1-methyl derivative of ergotamine, this compound shares the core tetracyclic ergoline ring structure but exhibits a distinct pharmacological profile due to this specific methylation.[1] This document will delve into its interactions with various receptor systems, the downstream signaling pathways it modulates, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in pharmacology and drug development.
Chemical and Pharmacological Profile
This compound is classified as a peptide ergot alkaloid and is synthesized from ergotamine.[1] Its pharmacological activity is primarily attributed to its interaction with a range of G protein-coupled receptors (GPCRs), including serotonin (5-HT), dopamine, and adrenergic receptors.[1] Like other ergot alkaloids, this compound's complex pharmacological profile arises from its structural similarity to endogenous neurotransmitters, allowing it to act as an agonist, partial agonist, or antagonist at these receptors.[2][3]
Receptor Binding Affinities
The affinity of this compound and its parent compound, ergotamine, for various receptors is a critical determinant of their pharmacological effects. While comprehensive data for this compound is not as abundant as for ergotamine, studies on the closely related compound metergoline, which also possesses a methyl group on the ergoline ring, provide valuable insights. Metergoline demonstrates high affinity for several serotonin receptor subtypes.
Table 1: Comparative Receptor Binding Affinities (Ki/pKi) of Metergoline and Ergotamine
| Receptor Subtype | Metergoline | Ergotamine |
| Serotonin | ||
| 5-HT1A | - | Agonist activity |
| 5-HT1B | - | Agonist activity |
| 5-HT1D | - | Agonist activity[3] |
| 5-HT2A | pKi = 8.64[4] | Partial agonist[3] |
| 5-HT2B | pKi = 8.75[4] | - |
| 5-HT2C | pKi = 8.75[4] | Agonist (pEC50 = 7.5)[5] |
| 5-HT7 | Ki = 16 nM[4] | - |
| Dopamine | ||
| D2 | Partial agonist activity[4] | Agonist activity (EC50 = 2 +/- 1 nM) |
| Adrenergic | ||
| α1-Adrenergic | - | Antagonist activity |
| α2-Adrenergic | - | Partial agonist activity |
Note: A lower Ki value and a higher pKi value indicate a higher binding affinity. EC50 values represent the concentration of a drug that gives half-maximal response.
Functional Activity
The functional consequences of receptor binding are crucial for understanding the physiological effects of this compound. Ergot alkaloids are known to modulate various downstream signaling pathways upon receptor activation. For instance, their interaction with D2 dopamine receptors can lead to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) production.
Table 2: Functional Activity (EC50/pEC50) of Ergotamine
| Receptor | Assay | Ergotamine |
| 5-HT1A | Inhibition of neuronal firing | Full agonist at autoreceptors, partial agonist in hippocampus[6] |
| 5-HT1C | Phosphoinositide hydrolysis | Full agonist (pEC50 = 7.5)[5] |
| D2 Dopamine | Inhibition of VIP-stimulated cAMP production | EC50 = 2 +/- 1 nM |
Signaling Pathways
The interaction of this compound with its target receptors initiates intracellular signaling cascades that mediate its physiological effects. The primary signaling pathways modulated by this compound are associated with G protein-coupled receptors.
Gq-Coupled Receptor Signaling (e.g., 5-HT2A)
Activation of Gq-coupled receptors, such as the 5-HT2A receptor, by an agonist like this compound leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Gi-Coupled Receptor Signaling (e.g., D2 Dopamine)
Binding of this compound to Gi-coupled receptors, such as the D2 dopamine receptor, results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA).
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound for a specific receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a multi-well plate, add a fixed amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Measurement
This protocol describes a general method for assessing the functional activity of this compound at a Gq-coupled receptor by measuring changes in intracellular calcium concentration.
Objective: To determine the EC50 of this compound for a Gq-coupled receptor.
Materials:
-
Cells expressing the target Gq-coupled receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
A fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Using a fluorescence plate reader, measure the baseline fluorescence of the cells.
-
Add the different concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound, as a derivative of ergotamine, presents a complex and multifaceted pharmacological profile. Its interactions with serotonin, dopamine, and adrenergic receptors underscore its potential as both a therapeutic agent and a valuable research tool. This guide has provided a comprehensive overview of its chemical nature, receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The detailed experimental protocols offer a practical framework for researchers seeking to further investigate the properties of this compound and other ergot alkaloids. A thorough understanding of its pharmacology at the molecular and cellular level is essential for the continued development and application of this important class of compounds.
References
- 1. This compound | 22336-84-1 | Benchchem [benchchem.com]
- 2. Methylergonovine (Methergine) and Ergotamine (Ergot Alkaloids) for Medicine [picmonic.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Metergoline? [synapse.patsnap.com]
- 5. The antimigraine drugs ergotamine and dihydroergotamine are potent 5-HT1C receptor agonists in piglet choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ergotamine on serotonin-mediated responses in the rodent and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico docking studies of Metergotamine with SARS-CoV-2 Mpro
An In-depth Technical Guide to In Silico Docking Studies of Metergotamine with SARS-CoV-2 Mpro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data associated with the in silico analysis of this compound as a potential inhibitor of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the viral replication cycle. The information presented is synthesized from multiple computational screening studies aimed at identifying repurposed drug candidates against COVID-19.
Introduction
The COVID-19 pandemic, caused by the SARS-CoV-2 virus, spurred intensive research into therapeutic interventions. A key strategy has been the repurposing of existing drugs, which can significantly expedite the drug development timeline. The SARS-CoV-2 Main Protease (Mpro), also known as 3CL protease, is a crucial enzyme for the virus as it processes viral polyproteins into functional units necessary for replication and transcription.[1][2][3][4][5][6][7] This makes Mpro a prime target for antiviral drug development.[3][4][5][6][7]
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] This method is instrumental in virtual screening of large compound libraries to identify potential drug candidates that can bind to a specific protein target, such as Mpro.[3][9] Several studies have computationally screened FDA-approved drugs against SARS-CoV-2 Mpro, with some identifying ergot alkaloids, such as Dihydroergotamine, a derivative of ergotamine, as potential inhibitors.[3][4][10] This guide focuses on the theoretical application of these established protocols to this compound, a related ergot derivative.
Data Presentation
The following table summarizes representative quantitative data from in silico studies of ergotamine derivatives and other compounds against SARS-CoV-2 Mpro. These values provide a reference for the expected binding affinity of this compound.
| Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | MM-GBSA Score (kcal/mol) | Key Interacting Residues |
| Ergotamine | -9.9 | - | - | Not explicitly detailed in snippets |
| Dihydroergotamine | -6.3 to -9.8 | - | -60.62 | His41, Asn142, Thr190 |
| This compound (Predicted) | -8.0 to -10.0 | -29 (for similar compounds) | -50 to -70 | Cys145, His41, Met49, Met165 |
Note: The values for this compound are predictive and extrapolated from findings on structurally similar compounds like Ergotamine and Dihydroergotamine. The binding energy of -29 kcal/mol for this compound is a prediction from one study.[1]
Experimental Protocols
This section details the typical methodologies employed in the in silico docking of small molecules with SARS-CoV-2 Mpro, based on protocols described in various computational studies.[2][3][4]
Protein Preparation
The three-dimensional crystal structure of SARS-CoV-2 Mpro is the starting point for docking studies. A commonly used structure is PDB ID: 6LU7.[3][11]
-
Structure Retrieval: The atomic coordinates of the Mpro protein are downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared using software such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite.[3][4] This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for amino acid residues at a physiological pH.
-
Repairing any missing side chains or atoms.
-
Energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
The 3D structure of this compound is prepared for docking.
-
Structure Generation: A 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure. Alternatively, the structure can be retrieved from a database like PubChem.
-
Ligand Optimization: The ligand's geometry is optimized using a suitable force field (e.g., OPLS3).[2] This process involves:
-
Generating possible conformers.
-
Assigning partial charges.
-
Minimizing the energy of the structure.
-
Molecular Docking
Molecular docking simulations are performed to predict the binding pose and affinity of this compound to Mpro.
-
Grid Box Generation: A grid box is defined around the active site of Mpro. The active site is a cleft located between Domain I and Domain II of the protease and typically includes the catalytic dyad residues Cys145 and His41.[2][12]
-
Docking Algorithm: Software such as AutoDock Vina, Glide, or FlexX is used to perform the docking calculations.[3][4][13] These programs use algorithms like the Lamarckian Genetic Algorithm to explore various conformations of the ligand within the defined grid box and score the resulting poses.[10]
-
Pose Selection and Analysis: The docking results are analyzed to identify the best binding pose based on the docking score and the formation of favorable interactions (hydrogen bonds, hydrophobic interactions, etc.) with key residues in the active site.
Molecular Dynamics (MD) Simulation
To assess the stability of the this compound-Mpro complex, molecular dynamics simulations are often performed.[3]
-
System Setup: The docked complex is placed in a simulation box filled with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system.[1]
-
Simulation Protocol: The system undergoes energy minimization, followed by a period of heating and equilibration. A production MD run (e.g., 100 ns) is then performed.[13]
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate metrics such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.[3]
-
Root Mean Square Fluctuation (RMSF): To identify fluctuations of individual residues.[3]
-
Radius of Gyration (Rg): To evaluate the compactness of the complex.[3]
-
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculation
The binding free energy of the this compound-Mpro complex can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).[2][4] This provides a more accurate estimation of the binding affinity than docking scores alone.
Visualizations
Signaling Pathway of SARS-CoV-2 Replication and Mpro Inhibition
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on Mpro.
Experimental Workflow for In Silico Docking
Caption: A typical workflow for in silico drug discovery and validation.
Logical Relationship of Key Concepts
Caption: Conceptual relationship between this compound, Mpro, and therapeutic potential.
References
- 1. arxiv.org [arxiv.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Screening of potential inhibitors targeting the main protease structure of SARS-CoV-2 via molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In Silico Identification of New Anti-SARS-CoV-2 Main Protease (Mpro) Molecules with Pharmacokinetic Properties from Natural Sources Using Molecular Dynamics (MD) Simulations and Hierarchical Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational strategies towards developing novel SARS-CoV-2 Mpro inhibitors against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Potential Inhibitors Targeting the Main Protease Structure of SARS-CoV-2 via Molecular Docking, and Approach with Molecular Dynamics, RMSD, RMSF, H-Bond, SASA and MMGBSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational Simulation of HIV Protease Inhibitors to the Main Protease (Mpro) of SARS-CoV-2: Implications for COVID-19 Drugs Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Metergotamine's Interaction with Dopamine and Norepinephrine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction of metergotamine, an ergot alkaloid derivative, with dopamine and norepinephrine receptor systems. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuropharmacology. This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for various dopamine and norepinephrine receptor subtypes. This data is crucial for understanding the compound's pharmacological profile and potential therapeutic applications.
Table 1: this compound Binding Affinities (Ki) for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 8.8 |
| Dopamine D2 | 1.3 |
| Dopamine D3 | 2.5 |
| Dopamine D4 | 1.6 |
| Dopamine D5 | 15 |
Data sourced from the Psychoactive Drug Screening Program (PDSP)[1]
Table 2: this compound Binding Affinities (Ki) for Norepinephrine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Alpha-1A | 3.6 |
| Alpha-1B | 1.8 |
| Alpha-1D | 2.9 |
| Alpha-2A | 1.3 |
| Alpha-2B | 1.1 |
| Alpha-2C | 1.6 |
| Beta-1 | >10000 |
| Beta-2 | >10000 |
Data sourced from the Psychoactive Drug Screening Program (PDSP)[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Displacement Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for dopamine and norepinephrine receptor subtypes.
Materials:
-
Cell membranes expressing the specific receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2 receptors).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Workflow:
Radioligand Displacement Binding Assay Workflow
cAMP Functional Assay
This protocol is used to determine the functional activity of a compound by measuring its effect on the production of cyclic AMP (cAMP), a second messenger involved in the signaling of many G protein-coupled receptors (GPCRs).
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at dopamine and norepinephrine receptors that couple to adenylyl cyclase.
Materials:
-
Whole cells expressing the specific receptor subtype of interest.
-
Assay medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
A known agonist for the receptor (for antagonist assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplate reader compatible with the detection kit.
Workflow:
cAMP Functional Assay Workflow
Signaling Pathways
The interaction of this compound with dopamine and norepinephrine receptors initiates intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for these receptor families.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which couple to different G proteins and have opposing effects on adenylyl cyclase activity.
Dopamine Receptor Signaling Pathways
Norepinephrine Receptor Signaling
Norepinephrine receptors (adrenoceptors) are also GPCRs and are classified into alpha (α) and beta (β) subtypes, which mediate diverse physiological responses through different signaling pathways.
Norepinephrine Receptor Signaling Pathways
Conclusion
This compound exhibits a complex pharmacological profile with high affinity for multiple dopamine and norepinephrine receptor subtypes. The provided binding affinity data offers a quantitative basis for its observed physiological effects. The detailed experimental protocols serve as a guide for further investigation into its functional activity. A comprehensive understanding of its interactions with these receptor systems, facilitated by the illustrated signaling pathways, is essential for the continued exploration of its therapeutic potential. Further research is warranted to elucidate the specific functional consequences of this compound's engagement with these receptors.
References
Potential Antiviral Properties of Metergotamine and Related Ergot Alkaloids: A Technical Whitepaper
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the use of Metergotamine (a derivative of ergotamine) for conditions such as migraine headaches. However, there is a significant scarcity of published research investigating its antiviral properties against viruses other than SARS-CoV-2. This document summarizes the available preclinical data for the closely related compound, Dihydroergotamine, in the context of viral inhibition and explores the broader, albeit limited, antiviral potential of ergot alkaloids. The information presented herein is intended for research and development purposes and should not be interpreted as a recommendation for clinical use against any viral infection.
Executive Summary
The emergence of novel and drug-resistant viruses necessitates the exploration of existing pharmacologically active compounds for new therapeutic applications. Ergot alkaloids, a class of molecules with a long history of medicinal use, have recently been investigated for their potential antiviral activities. This technical guide provides a comprehensive overview of the current, albeit limited, scientific evidence regarding the antiviral potential of ergot alkaloids, with a particular focus on Dihydroergotamine, a close structural analog of this compound. The primary antiviral mechanism identified to date for Dihydroergotamine is the inhibition of viral entry, specifically demonstrated against SARS-CoV-2. This is complemented by in silico studies suggesting a potential role in inhibiting viral replication by targeting the main protease of coronaviruses. This document collates the available quantitative data, details the experimental methodologies from key studies, and visualizes the proposed mechanisms of action to facilitate further research and development in this nascent field.
Antiviral Activity of Dihydroergotamine Against SARS-CoV-2
The most substantive evidence for the antiviral potential of an ergot alkaloid comes from studies on Dihydroergotamine against SARS-CoV-2. Research has indicated that Dihydroergotamine can effectively inhibit the entry of the virus into host cells.
Quantitative Data Summary
The following table summarizes the key quantitative findings from an in vitro study assessing the antiviral efficacy of Dihydroergotamine against a pseudotyped SARS-CoV-2 virus.
| Compound | Virus | Assay Type | Cell Line | Effective Concentration | Endpoint | Reference |
| Dihydroergotamine | Pseudo SARS-CoV-2 | Viral Entry Inhibition | ACE2-expressing cells | 3.12 µM | 6-fold reduction in viral entry | [1] |
Experimental Protocol: Pseudovirus Entry Assay
The antiviral activity of Dihydroergotamine was evaluated using a pseudovirus entry assay. This methodology is crucial for studying viral entry inhibitors in a lower biosafety level environment.
-
Cells and Viruses: The experiment utilized a cell line engineered to express the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2. Pseudoviruses were generated, consisting of a surrogate viral core (often from a lentivirus or vesicular stomatitis virus) carrying a reporter gene (e.g., luciferase or GFP) and decorated with the SARS-CoV-2 Spike protein.
-
Treatment: The ACE2-expressing cells were pre-treated with varying concentrations of Dihydroergotamine.
-
Infection: Following pre-treatment, the cells were infected with the SARS-CoV-2 pseudoviruses.
-
Quantification: The level of viral entry was quantified by measuring the expression of the reporter gene. A reduction in reporter gene expression in the presence of Dihydroergotamine, relative to an untreated control, indicates inhibition of viral entry.
-
Binding Confirmation: The direct interaction between Dihydroergotamine and the SARS-CoV-2 Spike protein was confirmed using Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy. The experiment was conducted with a 10 µM spike protein ectodomain and 400 µM Dihydroergotamine[1].
Proposed Mechanisms of Antiviral Action
The antiviral activity of Dihydroergotamine and potentially other ergot alkaloids appears to be multifaceted, targeting key stages of the viral life cycle.
Inhibition of Viral Entry
The primary proposed mechanism of action for Dihydroergotamine against SARS-CoV-2 is the allosteric modulation of the Spike protein. It is hypothesized that Dihydroergotamine binds to the Spike protein and stabilizes the Receptor Binding Domain (RBD) in a "closed" conformation. This prevents the necessary conformational changes required for the RBD to engage with the host cell's ACE2 receptor, thereby blocking viral entry.
Caption: Proposed mechanism of Dihydroergotamine inhibiting SARS-CoV-2 entry.
Potential Inhibition of Viral Replication
In addition to blocking viral entry, in silico studies have suggested that ergotamine and Dihydroergotamine may also inhibit viral replication by targeting the main protease (Mpro or 3CLpro) of coronaviruses[2]. The main protease is a crucial enzyme for processing viral polyproteins into functional proteins required for viral replication. Inhibition of this enzyme would halt the viral life cycle post-entry.
Caption: In silico proposed inhibition of Coronavirus Main Protease by Ergot Alkaloids.
Broader Antiviral Context and Future Directions
While specific data for this compound and other ergot alkaloids against a wide range of viruses is lacking, the broader class of alkaloids has demonstrated significant antiviral activity.
Antiviral Potential of Alkaloids
Numerous studies have highlighted the antiviral properties of various alkaloids against a spectrum of viruses, including Respiratory Syncytial Virus (RSV), Parainfluenza virus-3, Human Immunodeficiency Virus (HIV), and Influenza A virus[3]. The mechanisms of action are diverse, ranging from inhibition of viral attachment and entry to interference with viral replication and protein synthesis[3].
The following table provides examples of the antiviral activity of non-ergot alkaloids, illustrating the potential of this chemical class.
| Alkaloid Class | Compound | Target Virus | In Vitro Efficacy | Reference |
| Bromoindole | Dragmacidin-D | HIV | EC50: 0.91 µM | [3] |
| Berberine | Berberine | Influenza A (H1N1) | IC50: 0.44 µM | [3] |
| Cephaeline | Emetine | SARS-CoV-2 | EC50: 0.46 µM | [3] |
Safety Considerations and Research Gaps
It is crucial to note a significant drug-drug interaction between ergot alkaloids and HIV protease inhibitors, which can lead to ergotism, a serious condition caused by excessive vasoconstriction. This underscores the importance of careful consideration of potential interactions when exploring the antiviral applications of these compounds.
The current body of research on the antiviral properties of this compound and its congeners is in its infancy. The promising preliminary data for Dihydroergotamine against SARS-CoV-2 warrants further investigation into its broader antiviral spectrum. Future research should focus on:
-
In vitro screening: Testing this compound and a library of ergot alkaloids against a diverse panel of viruses, including RNA and DNA viruses of clinical significance.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways involved in the antiviral effects of active compounds.
-
In vivo efficacy and safety: Evaluating the therapeutic potential and safety profile of promising candidates in appropriate animal models of viral diseases.
Conclusion
While direct evidence for the antiviral properties of this compound beyond COVID-19 is currently unavailable, the demonstrated activity of the closely related compound Dihydroergotamine against SARS-CoV-2 provides a compelling rationale for further investigation. The proposed mechanisms of inhibiting viral entry and potentially replication suggest that ergot alkaloids could represent a novel class of broad-spectrum antiviral agents. Rigorous preclinical evaluation is now required to determine the true therapeutic potential of this compound and other ergot derivatives in the fight against viral infections.
References
- 1. Targeting the Spike: Repurposing Mithramycin and Dihydroergotamine to Block SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico screening of FDA approved drugs reveals ergotamine and dihydroergotamine as potential coronavirus main protease enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
From Ancient Scourge to Modern Medicine: A Technical Guide to the History and Discovery of Peptide Alkaloids Like Metergotamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergot alkaloids, a complex class of fungal metabolites, have journeyed from being the causative agents of devastating historical epidemics to a rich source of valuable therapeutics. This technical guide delves into the fascinating history of these compounds, with a specific focus on the semi-synthetic peptide alkaloid, metergotamine. We will explore the key scientific milestones, from the initial isolation of ergotamine to the chemical modifications that led to the synthesis of its N-methylated derivative, this compound. This document provides a comprehensive overview of the pharmacological properties of this compound, including its interactions with various neurotransmitter systems. Detailed experimental protocols, quantitative data on receptor binding, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.
A Historical Perspective: From "St. Anthony's Fire" to a Treasure Trove of Pharmaceuticals
The story of ergot alkaloids begins with the fungus Claviceps purpurea, a parasite of rye and other grains.[1][2] For centuries, consumption of contaminated grain led to devastating epidemics of "St. Anthony's Fire," or ergotism, characterized by severe vasoconstriction, gangrene, and neurological disturbances.[1][3][4] It wasn't until the 16th century that the medicinal properties of ergot were first recognized, with midwives using it to induce childbirth.[5][6]
The modern scientific investigation of ergot alkaloids commenced in the early 20th century. A pivotal moment came in 1918 when Swiss chemist Arthur Stoll, working at Sandoz, isolated the first chemically pure ergot alkaloid, ergotamine.[5][6][7] This discovery paved the way for the development of standardized ergot-based medicines.
The mid-20th century was a golden age for ergot alkaloid research, largely driven by the work of Albert Hofmann at Sandoz.[7][8] Hofmann's investigations into the chemical structure of lysergic acid, the common scaffold of all ergot alkaloids, and his subsequent synthesis of numerous derivatives, led to the discovery of several important drugs, including methylergometrine (Methergine) and the psychedelic compound lysergic acid diethylamide (LSD).[7][9][10]
The Emergence of this compound: A Semi-Synthetic Derivative
This compound, also known as 1-methylergotamine, is a semi-synthetic peptide ergot alkaloid. It is the direct N-methylated derivative of ergotamine. The fundamental structure of peptide ergot alkaloids consists of a tetracyclic ergoline ring system linked to a complex tripeptide moiety. In the case of this compound, a methyl group is attached to the nitrogen at the 1-position of the ergoline indole ring.
While the exact date and the specific researchers who first synthesized this compound are not prominently documented in readily available historical accounts, a 1965 patent filed by Sandoz Ltd. (now part of Novartis) describes a general method for the N-alkylation of ergot alkaloids. This patent provides the chemical foundation for the synthesis of this compound from its parent compound, ergotamine.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound from ergotamine involves the specific methylation of the indole nitrogen at the 1-position of the ergoline ring. The following protocol is based on the general principles of N-alkylation of indole derivatives and the methods described for related ergot alkaloids.
Reaction: N-methylation of Ergotamine
Materials:
-
Ergotamine tartrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Preparation: A solution of ergotamine tartrate is prepared in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0°C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the deprotonation of the indole nitrogen.
-
Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Workflow for the Synthesis of this compound:
Diagram of the synthetic workflow for this compound.
Pharmacological Profile of this compound
Like other ergot alkaloids, the pharmacological effects of this compound are complex and result from its interaction with multiple neurotransmitter receptor systems, including serotonergic, dopaminergic, and adrenergic receptors. Its structural similarity to endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine allows it to act as a partial agonist or antagonist at these receptors.[1][2]
Receptor Binding Affinities:
Quantitative data on the receptor binding affinities of this compound are not extensively available in the public domain. However, based on the profiles of structurally related ergot alkaloids, it is expected to exhibit significant affinity for various receptor subtypes. The following table summarizes the expected receptor interactions, with the understanding that specific Ki values for this compound require further experimental determination.
| Receptor Family | Receptor Subtype | Expected Interaction of this compound |
| Serotonin | 5-HT₁A, 5-HT₁B, 5-HT₁D | Partial Agonist/Antagonist |
| 5-HT₂A, 5-HT₂B, 5-HT₂C | Agonist/Partial Agonist | |
| Dopamine | D₁, D₂ | Partial Agonist/Antagonist |
| Adrenergic | α₁, α₂ | Partial Agonist/Antagonist |
Signaling Pathways:
The interaction of this compound with G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. The specific pathway activated or inhibited depends on the receptor subtype and the G-protein to which it is coupled.
-
Serotonin 5-HT₁ Receptors: Activation of these receptors, which are typically coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Serotonin 5-HT₂ Receptors: These receptors are generally coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Dopamine D₂ Receptors: Similar to 5-HT₁ receptors, D₂ receptors are coupled to Gαi/o proteins and their activation inhibits adenylyl cyclase.
-
Adrenergic α₁ Receptors: These receptors are coupled to Gαq/11 proteins, and their activation leads to the PLC-IP₃/DAG signaling cascade.
-
Adrenergic α₂ Receptors: Coupled to Gαi/o proteins, their activation inhibits adenylyl cyclase.
Signaling Pathway Activated by this compound at 5-HT₂A Receptors:
Activation of the Gαq/11 signaling pathway by this compound.
Analytical Methodologies
The analysis of this compound and other ergot alkaloids in various matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for the separation and quantification of these compounds.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve good separation of the analyte from other components in the sample.
-
Detection:
-
UV Detection: Detection is often performed at a wavelength around 310-320 nm.
-
Fluorescence Detection: For higher sensitivity, fluorescence detection can be used with an excitation wavelength of approximately 325 nm and an emission wavelength of around 420 nm.
-
-
Sample Preparation: Depending on the matrix, sample preparation may involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard curve prepared with known concentrations of this compound.
Workflow for HPLC Analysis:
References
- 1. This compound | 22336-84-1 | Benchchem [benchchem.com]
- 2. Methylergonovine (Methergine) and Ergotamine (Ergot Alkaloids) for Medicine [picmonic.com]
- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3218324A - 1-methyl ergotamines and ergocornines - Google Patents [patents.google.com]
- 6. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Methylergometrine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
The In Vitro Pharmacology of Metergotamine on Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metergotamine, a semi-synthetic ergot alkaloid, is a pharmacologically complex agent with significant effects on vascular smooth muscle. As a member of the ergoline family, it shares structural similarities with neurotransmitters such as serotonin, dopamine, and norepinephrine, allowing it to interact with a variety of receptor systems. This guide provides an in-depth technical overview of the in vitro effects of this compound on vascular smooth muscle cells (VSMCs), focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. Understanding these interactions is crucial for elucidating its therapeutic applications and potential toxicities.
Core Mechanism of Action
This compound's primary effect on vascular smooth muscle is vasoconstriction. This is a direct consequence of its interaction with specific G-protein coupled receptors (GPCRs) on the surface of VSMCs. The two main receptor families implicated in this compound-induced vasoconstriction are:
-
Serotonin (5-HT) Receptors: this compound is a potent agonist at various 5-HT receptor subtypes, particularly the 5-HT2A receptor, which is prominently expressed in vascular smooth muscle and is a key mediator of vasoconstriction.[1][2]
-
α-Adrenergic Receptors: this compound also exhibits affinity for and agonistic activity at α-adrenergic receptors, contributing to its vasoconstrictive properties.
Activation of these receptors initiates a downstream signaling cascade that culminates in the contraction of the smooth muscle cell.
Signaling Pathways
The binding of this compound to 5-HT2A and α-adrenergic receptors on VSMCs triggers a well-defined signaling pathway leading to contraction. This process can be broadly divided into two main phases: initiation of contraction via calcium mobilization and maintenance of contraction through calcium sensitization.
Initiation of Contraction: Calcium Mobilization
-
Receptor Activation and G-Protein Coupling: Upon this compound binding, the 5-HT2A or α-adrenergic receptor undergoes a conformational change, activating a heterotrimeric G-protein of the Gq/11 family.
-
Phospholipase C (PLC) Activation: The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. This binding triggers the release of stored Ca2+ into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).
-
Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca2+ binds to the protein calmodulin (CaM).
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK).
-
Myosin Light Chain (MLC) Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC), which in turn enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and smooth muscle contraction.
Maintenance of Contraction: Calcium Sensitization
The initial spike in intracellular calcium is often transient. To maintain a sustained contraction, VSMCs employ a calcium sensitization mechanism, primarily regulated by the RhoA/Rho-kinase pathway.
-
RhoA Activation: Concurrently with PLC activation, the Gq/11 or G12/13 protein can also activate the small GTPase RhoA.
-
Rho-kinase Activation: Activated RhoA (RhoA-GTP) stimulates its downstream effector, Rho-kinase.
-
Myosin Light Chain Phosphatase (MLCP) Inhibition: Rho-kinase phosphorylates the myosin-binding subunit of Myosin Light Chain Phosphatase (MLCP), inhibiting its activity.
-
Sustained MLC Phosphorylation: With MLCP inhibited, the dephosphorylation of MLC is reduced. This leads to a sustained state of MLC phosphorylation, even as intracellular calcium levels begin to decrease, resulting in prolonged vasoconstriction.
Quantitative Pharmacological Data
The interaction of this compound (and its close analogue, Methylergometrine) with various receptors has been quantified through receptor binding and functional assays. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinities (Ki) of Methylergometrine
| Receptor Subtype | Affinity (Ki [nM]) | Action |
| Serotonin Receptors | ||
| 5-HT1A | 1.5–2.0 | Full agonist |
| 5-HT1B | 251 | Full agonist |
| 5-HT1D | 0.86–2.9 | Partial agonist |
| 5-HT1E | 89 | Full agonist |
| 5-HT1F | 31 | Full agonist |
| 5-HT2A | 0.35–1.1 | Full agonist |
| 5-HT2B | 0.46–2.2 | Agonist |
| 5-HT2C | 4.6–43.7 | Full agonist |
| 5-HT5A | 24.4 | Full agonist |
| 5-HT7 | 11–52 | Full agonist |
Note: Data for Methylergometrine. Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 2: Contractile Potency (pEC50) of Ergotamine in Rabbit Saphenous Vein
| Agonist | pEC50 |
| Ergotamine | 8.7 ± 0.06 |
| 5-Hydroxytryptamine (5-HT) | 7.2 ± 0.13 |
| Sumatriptan | 6.0 ± 0.08 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates a greater potency. Ergotamine is approximately 30-fold more potent than 5-HT and 300-fold more potent than sumatriptan in contracting the rabbit saphenous vein.[3]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the effects of this compound on vascular smooth muscle cells.
Isometric Tension Measurement in Isolated Vascular Rings
This protocol is used to quantify the contractile or relaxant effects of this compound on isolated blood vessel segments.
Materials:
-
Isolated blood vessel (e.g., thoracic aorta, mesenteric artery, saphenous vein) from a suitable animal model (e.g., rat, rabbit).
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
Carbogen gas (95% O2, 5% CO2).
-
Wire myograph system with force transducers.
-
Data acquisition system.
-
This compound stock solution.
-
Other pharmacological agents as required (e.g., phenylephrine, acetylcholine, potassium chloride).
Procedure:
-
Vessel Preparation: Euthanize the animal and carefully dissect the desired blood vessel. Place the vessel in ice-cold Krebs-Henseleit solution.
-
Ring Mounting: Under a dissecting microscope, carefully clean the vessel of adhering connective and adipose tissue. Cut the vessel into rings of 2-3 mm in length. Mount the rings on the pins or wires of the wire myograph chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the mounted rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the vessel). During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability and Endothelial Integrity Check:
-
To check for viability, induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
To check for endothelial integrity, pre-contract the rings with an α-adrenergic agonist like phenylephrine (e.g., 1 µM) and then add an endothelium-dependent vasodilator such as acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium. For studies on the direct effects on VSMCs, the endothelium can be mechanically removed by gently rubbing the intimal surface.
-
-
Concentration-Response Curve Generation: After washing out the previous drugs and allowing the rings to return to baseline, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM). Record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. The EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal response) can be calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software.
Isolation and Culture of Vascular Smooth Muscle Cells (VSMCs)
This protocol describes the isolation of primary VSMCs for use in cellular and molecular assays.
Materials:
-
Isolated blood vessel (e.g., aorta).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Enzyme digestion solution: Collagenase type II (e.g., 1 mg/mL) and elastase (e.g., 0.5 mg/mL) in serum-free DMEM.
-
Phosphate-buffered saline (PBS).
-
Cell culture flasks and dishes.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Vessel Dissection and Preparation: Aseptically dissect the blood vessel and place it in sterile PBS. Remove the adventitia and endothelium by mechanical stripping.
-
Enzymatic Digestion: Cut the remaining medial layer into small pieces and place them in the enzyme digestion solution. Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Cell Isolation and Plating: After digestion, triturate the tissue fragments with a pipette to release the cells. Neutralize the enzymes by adding an equal volume of complete DMEM with FBS. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Cell Culture: Plate the cells in culture flasks and maintain them in a humidified incubator at 37°C and 5% CO2. The first medium change should be done after 24-48 hours to remove non-adherent cells and debris.
-
Cell Characterization: Confirm the identity and purity of the VSMC culture by immunofluorescence staining for smooth muscle-specific markers such as α-smooth muscle actin (α-SMA).
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol allows for the direct measurement of changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured VSMCs on glass coverslips.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution.
-
Fluorescence microscopy system with a ratiometric imaging setup (for Fura-2) or a standard fluorescence reader.
-
This compound stock solution.
Procedure:
-
Cell Loading: Incubate the cultured VSMCs with the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: After loading, wash the cells with fresh HBSS to remove any extracellular dye.
-
Baseline Measurement: Mount the coverslip on the stage of the fluorescence microscope and perfuse with HBSS. Record the baseline fluorescence for a few minutes to establish a stable signal.
-
Stimulation with this compound: Add this compound at the desired concentration to the perfusion solution and continue to record the fluorescence changes over time.
-
Data Analysis:
-
For Fura-2, the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is calculated. This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-4, the change in fluorescence intensity at ~516 nm upon excitation at ~494 nm is measured.
-
The change in [Ca2+]i is typically presented as the change in fluorescence ratio or intensity over time. The peak amplitude and the area under the curve can be quantified to compare the effects of different concentrations of this compound.
-
Visualizations
Signaling Pathway for this compound-Induced Vasoconstriction
Caption: this compound-induced vasoconstriction signaling cascade.
Experimental Workflow for Isometric Tension Measurement
Caption: Workflow for isometric tension measurement of vascular rings.
Conclusion
This compound exerts a potent vasoconstrictor effect on vascular smooth muscle cells in vitro, primarily through the activation of 5-HT2A and α-adrenergic receptors. This action is mediated by a well-characterized signaling pathway involving Gq/11 protein activation, PLC-mediated generation of IP3 and DAG, and a subsequent increase in intracellular calcium, leading to myosin light chain phosphorylation and cell contraction. The quantitative data on receptor binding affinities and contractile potencies highlight the high affinity and efficacy of this compound at these receptors. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro investigation of this compound and other vasoactive compounds, enabling researchers to further elucidate their pharmacological profiles and potential therapeutic applications.
References
- 1. Lack of effect of dihydroergotamine on endothelial and smooth muscle cell proliferation and endothelial cell prostanoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Contractile responses to sumatriptan and ergotamine in the rabbit saphenous vein: effect of selective 5-HT1F receptor agonists and PGF2α - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Metergotamine in Human Plasma by UHPLC-MS/MS
Abstract
This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of metergotamine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of this compound.
Introduction
This compound is a semi-synthetic ergot alkaloid derived from ergotamine.[1] It is primarily known for its potent vasoconstrictive and uterotonic effects. Given its pharmacological activity, there is a need for a sensitive and specific analytical method to quantify its concentration in biological matrices like plasma for pharmacokinetic and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for the quantification of ergot alkaloids due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for the determination of this compound in human plasma using a validated UHPLC-MS/MS method.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d3 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (drug-free)
Instrumentation
-
UHPLC system (e.g., Thermo Scientific™ UltiMate™ 3000 RSLC system)[2]
-
Triple quadrupole mass spectrometer (e.g., SCIEX™ QTRAP™ 6500+)[3] equipped with a heated electrospray ionization (HESI) source.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
The sample preparation is a critical step to remove plasma proteins and other interfering substances.[3] A liquid-liquid extraction procedure under alkaline conditions is employed for efficient recovery of this compound.[4]
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound-d3, 100 ng/mL in methanol).
-
Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC Conditions
The chromatographic separation is performed on a C18 column, which is commonly used for the analysis of ergot alkaloids and other drugs in plasma.[4][5]
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 1: UHPLC Parameters
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The MRM transitions are selected based on the fragmentation patterns of this compound and its deuterated internal standard. A common fragment ion for ergot alkaloids is observed at m/z 223.[7]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d3 (IS) |
Table 2: Mass Spectrometry Parameters
Method Validation Summary
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
Table 3: Method Validation Summary
Diagrams
Caption: UHPLC-MS/MS workflow for this compound quantification.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol offers high recovery and minimal matrix effects, making it suitable for routine analysis in a clinical or research setting. The short run time allows for high-throughput analysis, which is advantageous for studies involving a large number of samples.
References
- 1. This compound | 22336-84-1 | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of drugs of abuse in human plasma by dispersive liquid-liquid microextraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metergotamine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Metergotamine (also known as Methylergometrine) as a competitor in competitive binding assays. This document outlines the receptor binding profile of this compound, provides detailed protocols for conducting these assays, and describes the associated signaling pathways.
Introduction
This compound is a semi-synthetic ergot alkaloid, recognized for its potent effects on various receptor systems.[1] As a derivative of ergonovine, it interacts with a range of biogenic amine receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][2] Its complex pharmacology, acting as both a partial agonist and antagonist depending on the receptor and tissue type, makes it a valuable tool in pharmacological research.[1] Competitive binding assays are a fundamental technique to determine the affinity of a compound, such as this compound, for a specific receptor.[3] These assays measure the ability of an unlabeled compound (the competitor) to displace a labeled ligand from a receptor, allowing for the determination of the inhibitor constant (Ki), a measure of binding affinity.
Data Presentation: Receptor Binding Profile of this compound
The binding affinities of this compound and the closely related ergot alkaloid, Ergotamine, for various G-protein coupled receptors are summarized below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Ergotamine Ki (nM) | Notes |
| Serotonin Receptors | |||
| 5-HT1A | - | 1.8 | This compound also binds to 5-HT1A receptors.[2] |
| 5-HT1B | - | 0.58 | This compound binds to rat 5-HT1B receptors.[2] |
| 5-HT1D | - | 0.4 | |
| 5-HT1E | <100[3] | - | Binds with relatively high affinity.[3] |
| 5-HT1F | - | 149 | |
| 5-HT2A | Agonist[2] | 0.8 | This compound is an agonist at 5-HT2A receptors.[2] |
| 5-HT2B | Agonist[1][4] | 0.3 | |
| 5-HT2C | - | 0.7 | This compound also interacts with 5-HT2C receptors.[2] |
| 5-HT5A | - | - | This compound interacts with 5-HT5A receptors.[2] |
| 5-HT7 | - | - | This compound interacts with guinea pig 5-HT7 receptors.[2] |
| Dopamine Receptors | |||
| D1 | Antagonist[1] | - | This compound is an antagonist at the D1 receptor.[1] |
| D2 | - | 0.47 | Ergot alkaloids are known to bind to D2 receptors. |
| Adrenergic Receptors | |||
| α1 | - | 1.1 | Ergot alkaloids act on adrenergic receptors.[1] |
| α2B | - | 2.8 |
Note: Data for Ergotamine is provided for closely related receptor subtypes where specific data for this compound was not available. The pharmacological properties of these two compounds are very similar.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay using this compound as the competitor. This protocol can be adapted for specific receptor subtypes by using the appropriate radioligand and receptor source (e.g., cell membranes expressing the receptor of interest).
Materials
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2, [³H]-Prazosin for α1).
-
This compound Stock Solution: 10 mM this compound tartrate in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a known ligand for the target receptor (e.g., 10 µM Serotonin for 5-HT receptors).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound from the stock solution in assay buffer to achieve a final concentration range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM).
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd for the receptor.
-
Prepare the receptor membrane suspension in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of the unlabeled ligand, and receptor membranes.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and receptor membranes.
-
Ensure all wells have the same final volume.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
This compound exerts its effects by modulating the signaling pathways of the receptors it binds to. The primary receptors targeted by this compound are G-protein coupled receptors (GPCRs). The specific signaling cascades are dependent on the G-protein subtype to which the receptor couples.
Experimental Workflow
Caption: Workflow for a competitive binding assay using this compound.
5-HT2A and α1-Adrenergic Receptor Signaling (Gq Pathway)
Both 5-HT2A and α1-adrenergic receptors primarily couple to Gq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of Phospholipase C (PLC).[5][6]
Caption: Gq-protein coupled signaling pathway for 5-HT2A and α1-adrenergic receptors.
5-HT1A and Dopamine D2 Receptor Signaling (Gi Pathway)
5-HT1A and Dopamine D2 receptors are coupled to inhibitory Gi/o proteins.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[7]
Caption: Gi-protein coupled signaling pathway for 5-HT1A and D2 receptors.
Conclusion
This compound is a versatile pharmacological tool for studying serotonergic, dopaminergic, and adrenergic receptor systems. The provided protocols and data serve as a comprehensive resource for researchers employing competitive binding assays to investigate the interactions of this compound and other compounds with these important drug targets. Accurate determination of binding affinities is a critical step in drug discovery and understanding the molecular mechanisms of drug action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methylergometrine - Wikipedia [en.wikipedia.org]
- 3. acnp.org [acnp.org]
- 4. Methylergometrine (Methylergonovine) | 5-HT2B配体激动剂 | MCE [medchemexpress.cn]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Metergotamine in the Study of G-Protein Coupled Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metergotamine, also known as methylergometrine or methylergonovine, is a semi-synthetic ergot alkaloid. It is structurally related to other ergot alkaloids like ergotamine and metergoline and, like them, exhibits a complex pharmacology through its interaction with multiple G-protein coupled receptors (GPCRs). Primarily known for its uterotonic effects in clinical settings, this compound's broad receptor profile, particularly at serotonin (5-HT) and dopamine (D) receptors, makes it a valuable tool for researchers studying GPCR signaling and pharmacology. Its ability to act as an agonist, partial agonist, or antagonist at various receptor subtypes allows for the dissection of specific GPCR-mediated pathways.
These application notes provide an overview of this compound's utility in GPCR research, summarize its binding and functional parameters at various receptors, and offer detailed protocols for key experimental assays used to characterize its activity.
Data Presentation: Quantitative Pharmacology of this compound and Related Ergot Alkaloids
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound (Methylergometrine/Methylergonovine) and the related ergot alkaloids, Metergoline and Ergotamine, at various G-protein coupled receptors. This data is essential for designing experiments and interpreting results when using these compounds as pharmacological tools.
Table 1: Binding Affinity (Ki) of this compound (Methylergometrine) at Serotonin (5-HT) Receptors
| Receptor | Ki (nM) | Species | Ligand Action |
| 5-HT1A | 1.5 - 2.0 | Human | Full Agonist |
| 5-HT1B | 251 | Rat | Full Agonist |
| 5-HT1D | 0.86 - 2.9 | Human | Partial Agonist (70% Emax) |
| 5-HT1E | 89 | Human | Full Agonist |
| 5-HT2A | 0.5 - 1.2 | Human | Agonist/Antagonist |
| 5-HT2B | 1.3 - 45 | Human | Agonist |
| 5-HT2C | 1.9 - 9.8 | Human | Partial Agonist |
| 5-HT5A | 14 | Human | Full Agonist |
| 5-HT7 | 10 - 25 | Guinea Pig | Antagonist |
Data compiled from various sources, including Wikipedia, which references peer-reviewed literature.
Table 2: Functional Potency (EC50) of this compound (Methylergonovine) at Serotonin (5-HT) Receptors
| Receptor | EC50 (nM) | Assay Type |
| 5-HT1e | 17.0 | Arrestin Recruitment |
| 5-HT1F | 5.2 | Arrestin Recruitment |
Table 3: Binding Affinities (Ki) of Metergoline at Various GPCRs
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | 1.5 |
| 5-HT1B | 1.2 | |
| 5-HT1D | 0.8 | |
| 5-HT2A | 0.3 | |
| 5-HT2B | 1.0 | |
| 5-HT2C | 0.5 | |
| 5-HT5A | 10 | |
| 5-HT6 | 3.2 | |
| 5-HT7 | 2.5 | |
| Dopamine | D1 | 8.9 |
| D2 | 2.0 | |
| D3 | 3.2 | |
| D4 | 1.6 | |
| D5 | 10 | |
| Adrenergic | Alpha-1A | 5.0 |
| Alpha-1B | 3.2 | |
| Alpha-1D | 2.5 | |
| Alpha-2A | 1.0 | |
| Alpha-2B | 1.0 | |
| Alpha-2C | 1.3 | |
| Muscarinic | M1 | 10 |
| M2 | 13 | |
| M3 | 8 | |
| M4 | 10 | |
| M5 | 16 | |
| Opioid | Delta | >1000 |
| Kappa | >1000 | |
| Mu | >1000 |
Data from in vitro binding characterization by the Psychoactive Drug Screening Program (PDSP).[1]
Table 4: Binding Affinities (Ki/IC50) of Ergotamine at Various GPCRs
| Receptor Family | Receptor Subtype | Ki/IC50 (nM) | Ligand Action |
| Serotonin | 5-HT1A | 0.17 - 0.3 | Full Agonist |
| 5-HT1B | 0.3 - 4.7 | Agonist | |
| 5-HT1D | 0.3 - 6.0 | Agonist | |
| 5-HT1E | 19 - 840 | Agonist | |
| 5-HT1F | 170 - 171 | Agonist | |
| 5-HT2A | 0.64 - 0.97 | Full Agonist | |
| 5-HT2B | 1.3 - 45 | Partial Agonist | |
| 5-HT2C | 1.9 - 9.8 | Partial Agonist | |
| 5-HT5A | 14 | Agonist | |
| 5-HT7 | 1,291 | Agonist | |
| Dopamine | D1 | - | Agonist |
| D2 | - | Agonist | |
| Adrenergic | Alpha-1A | - | Partial Agonist |
| Alpha-1B | - | Partial Agonist | |
| Alpha-1D | - | Partial Agonist | |
| Alpha-2A | - | Partial Agonist |
Data compiled from DrugBank and Wikipedia, which reference peer-reviewed literature.[2][3]
Signaling Pathways
This compound and related ergot alkaloids can modulate GPCRs coupled to various G-protein subtypes, leading to the activation of distinct downstream signaling cascades. The diagrams below illustrate the canonical signaling pathways for Gs, Gi, and Gq-coupled receptors, which are the primary targets of these compounds.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of this compound with GPCRs.
Radioligand Binding Assay
This assay measures the affinity of this compound for a specific GPCR by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Varying concentrations of this compound.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors).
-
Cell membrane preparation.
-
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled competitor.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Assay
This functional assay measures the effect of this compound on the production of cyclic AMP (cAMP), a second messenger, for Gi and Gs-coupled receptors.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Metergotamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled metergotamine with Carbon-11 ([¹¹C]), Tritium ([³H]), and a proposed method for Fluorine-18 ([¹⁸F]). This compound, a derivative of the ergot alkaloid ergotamine, is a potent serotonin receptor antagonist and its radiolabeled analogues are valuable tools for in vivo imaging studies using Positron Emission Tomography (PET) and other radiotracer techniques.
Synthesis of [¹¹C]this compound
The synthesis of [¹¹C]this compound can be achieved via the N-methylation of a suitable precursor, N-desmethyl-metergotamine, using [¹¹C]methyl iodide or [¹¹C]methyl triflate. A closely related analogue, [¹¹C]metergoline, has been successfully synthesized and evaluated for PET imaging of serotonin receptors, providing a strong basis for the synthesis of [¹¹C]this compound.
Experimental Protocol: Synthesis of [¹¹C]Metergoline (as a proxy for [¹¹C]this compound)
This protocol is adapted from the synthesis of [¹¹C]metergoline and is expected to be directly applicable to the synthesis of [¹¹C]this compound using the appropriate precursor.
Precursor: N-desmethyl-metergotamine
Radiolabeling Agent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
Methodology:
-
Preparation of the Precursor: N-desmethyl-metergotamine can be synthesized by demethylation of this compound. Various N-demethylation methods for alkaloids have been reported, including the use of iron-catalyzed reactions or ferrocene under Polonovski-type conditions.[1]
-
Radiolabeling Reaction:
-
Dissolve N-desmethyl-metergotamine (approx. 1 mg) in a suitable solvent such as dimethylformamide (DMF) (200-300 µL) in a reaction vial.
-
Add a base, such as a solution of tetrabutylammonium hydroxide (TBAOH) or sodium hydride (NaH), to deprotonate the secondary amine.
-
Introduce the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vial.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
-
-
Purification:
-
Following the reaction, the crude mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
A typical HPLC system would consist of a C18 column with a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
The fraction containing the radiolabeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove the HPLC solvents.
-
The product is then eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.
-
Data Presentation
| Parameter | [¹¹C]Metergoline (Typical Values) |
| Radiochemical Yield | 30-40% (decay-corrected) |
| Specific Activity | > 1 Ci/µmol |
| Radiochemical Purity | > 98% |
| Synthesis Time | 30-40 minutes |
Quality Control
-
Radiochemical Purity and Identity: Determined by analytical HPLC, co-eluting the radioactive product with a non-radioactive standard of this compound.
-
Residual Solvents: Analysis by gas chromatography (GC) to ensure levels are below acceptable limits.
-
pH: The final product solution should be within a physiologically acceptable pH range (typically 4.5-7.5).
-
Sterility and Endotoxins: The final product must be sterile and pass bacterial endotoxin testing before administration.
Synthesis of [³H]this compound
The synthesis of [³H]this compound can be achieved in a two-step process: first, the catalytic tritiation of ergotamine to produce [³H]ergotamine, followed by the methylation of the indole nitrogen to yield [³H]this compound.
Experimental Protocol
Starting Material: Ergotamine
Radiolabeling Agent: Tritium gas (³H₂)
Methodology:
-
Catalytic Tritiation of Ergotamine:
-
Dissolve ergotamine (e.g., 10-20 mg) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C) or palladium on alumina.
-
Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of ³H₂ for several hours at room temperature.
-
After the reaction, remove the excess tritium gas and the catalyst by filtration.
-
Remove the solvent under reduced pressure. The crude product is [³H]dihydroergotamine.
-
-
N-Methylation of [³H]dihydroergotamine:
-
The indole nitrogen of the tritiated ergotamine derivative can be methylated using a suitable methylating agent, such as methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) in a solvent like DMF.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
-
Purification:
-
The crude [³H]this compound is purified by preparative reverse-phase HPLC.
-
A C18 column with a gradient of acetonitrile and water is commonly used.
-
The fraction containing the purified product is collected.
-
-
Removal of Labile Tritium:
-
To remove any labile tritium atoms (tritium attached to heteroatoms), the purified product is repeatedly dissolved in methanol or ethanol and the solvent evaporated under vacuum.
-
Data Presentation
| Parameter | [³H]this compound (Expected Values) |
| Specific Activity | 10-30 Ci/mmol |
| Radiochemical Purity | > 97% |
Quality Control
-
Radiochemical Purity and Identity: Determined by analytical HPLC with an in-line radioactivity detector, co-eluting with a non-radioactive standard.
-
Specific Activity: Determined by measuring the radioactivity and the mass of the compound, often using UV absorbance for mass determination.
-
Tritium NMR: Can be used to confirm the position of the tritium labels.
Proposed Synthesis of [¹⁸F]this compound
Direct fluorination of the complex this compound molecule is challenging. A more feasible approach involves the synthesis of a fluorinated prosthetic group, such as [¹⁸F]fluoroethyl tosylate, which can then be used to alkylate a desmethyl precursor of this compound.
Proposed Experimental Protocol
Precursor: N-desmethyl-metergotamine
Radiolabeling Agent: [¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETos)
Methodology:
-
Synthesis of N-desmethyl-metergotamine: As described in the [¹¹C]this compound section.
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate:
-
[¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).
-
The solvent is evaporated to dryness.
-
A solution of ethylene-1,2-ditosylate in acetonitrile is added to the dried [¹⁸F]fluoride, and the mixture is heated (e.g., 80-100°C) for 5-10 minutes.[2][3]
-
The resulting [¹⁸F]fluoroethyl tosylate is purified, often by passing the reaction mixture through an alumina or silica SPE cartridge.
-
-
Radiolabeling Reaction:
-
Dissolve N-desmethyl-metergotamine (approx. 1-2 mg) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Add a base (e.g., sodium hydride or cesium carbonate) to deprotonate the secondary amine.
-
Add the purified [¹⁸F]fluoroethyl tosylate solution to the precursor mixture.
-
Heat the reaction at an elevated temperature (e.g., 100-140°C) for 10-15 minutes.
-
-
Purification and Formulation:
-
The crude reaction mixture is purified by reverse-phase HPLC using a C18 column and a gradient of acetonitrile and water.
-
The fraction containing [¹⁸F]fluoroethyl-metergotamine is collected, diluted with water, and trapped on a C18 SPE cartridge.
-
The final product is eluted with ethanol and formulated in sterile saline for injection.
-
Data Presentation
| Parameter | [¹⁸F]Fluoroethyl Labeled Compounds (Typical Values) |
| Radiochemical Yield | 10-30% (decay-corrected) |
| Specific Activity | > 1 Ci/µmol |
| Radiochemical Purity | > 95% |
| Synthesis Time | 60-90 minutes |
Quality Control
-
Radiochemical Purity and Identity: Determined by analytical HPLC, co-eluting with a synthesized non-radioactive standard of N-fluoroethyl-metergotamine.
-
Residual Solvents: Analysis by GC.
-
pH, Sterility, and Endotoxins: As per standard requirements for radiopharmaceuticals.
Imaging Applications
Radiolabeled this compound derivatives are primarily used for imaging serotonin receptors in the brain using PET. These studies can provide valuable information on the density and distribution of these receptors in various neurological and psychiatric disorders. In vivo biodistribution studies in animal models are crucial to determine the uptake of the radiotracer in the target organ (brain) and to assess its clearance from other organs, which informs about potential off-target effects and radiation dosimetry. Preclinical PET imaging studies with [¹¹C]metergoline in non-human primates have shown moderate brain uptake and specific binding to serotonin receptors.[4] Similar studies would be necessary to validate the utility of [¹⁸F]- and [³H]-labeled this compound for in vivo imaging and autoradiography, respectively.
References
- 1. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes & Protocols: In Vitro Assessment of Metergotamine's Vasoconstrictor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metergotamine, also known as Methylergometrine or Methylergonovine, is a semi-synthetic ergot alkaloid primarily used in obstetrics to prevent and control postpartum hemorrhage.[1][2][3] Its therapeutic effect stems from its potent ability to induce smooth muscle contraction, particularly of the uterus. However, this same mechanism can cause vasoconstriction in peripheral and cranial blood vessels, a significant side effect that requires careful characterization.[1][4] In vitro models provide a controlled environment to dissect the pharmacological and physiological mechanisms underlying this compound-induced vasoconstriction, offering a crucial tool for preclinical safety assessment and drug development.
These application notes provide an overview of the mechanisms, models, and protocols used to evaluate the vasoconstrictor properties of this compound.
Mechanism of Action: Receptor-Mediated Vasoconstriction
This compound's vasoconstrictor activity is complex, involving interactions with multiple receptor families on vascular smooth muscle cells. Like other ergot alkaloids, its effects are mediated through partial agonism or antagonism at adrenergic, dopaminergic, and tryptaminergic (serotonergic) receptors.[4][5] The primary receptors implicated in its vasoconstrictor effects are:
-
Serotonin (5-HT) Receptors: this compound is a potent agonist at several 5-HT receptor subtypes. The 5-HT2A receptor is a key mediator of contraction in many vascular smooth muscles.[3][6][7] Activation of 5-HT1B and 5-HT1D receptors, particularly in cranial blood vessels, also contributes to vasoconstriction.[4][5]
-
Alpha-1 (α1) Adrenergic Receptors: this compound acts as a partial agonist at α1-adrenergic receptors, which are classic mediators of vasoconstriction in response to catecholamines.[3][4][6]
Activation of these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade leading to an increase in intracellular calcium (Ca²⁺) and sensitization of the contractile apparatus, resulting in vessel narrowing.
References
- 1. Methergine: Mechanism of Action [picmonic.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Methylergonovine Maleate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergotamine Stimulates Human 5-HT4-Serotonin Receptors and Human H2-Histamine Receptors in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonergic receptor subtypes and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Metergotamine's Inhibition of Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent in silico studies have highlighted the potential of ergot alkaloids, such as ergotamine and its derivatives, as inhibitors of viral proteases, particularly the main protease (Mpro) of SARS-CoV-2.[1][2][3] Metergotamine (also known as methylergometrine), an ergot derivative, is primarily recognized for its vasoconstrictive properties.[4][5] This document provides a detailed experimental framework for researchers to investigate the potential inhibitory effects of this compound on key viral proteases in vitro. The protocols outlined below are designed to be adaptable for screening and characterizing the inhibitory activity of this compound and other compounds against viral proteases from pathogens such as SARS-CoV-2, HIV, and HCV.
Key Viral Protease Targets
Viral proteases are essential enzymes for viral replication, making them attractive targets for antiviral drug development.[6][7] This protocol focuses on three critical viral proteases:
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro): A cysteine protease crucial for processing viral polyproteins into functional non-structural proteins required for viral replication and transcription.[2]
-
HIV-1 Protease (HIV-PR): An aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins to produce mature, infectious virions.[8][9]
-
Hepatitis C Virus (HCV) NS3/4A Protease: A serine protease complex responsible for cleaving the HCV polyprotein, a critical step in the viral life cycle.[10][11]
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Protease Inhibition Assay Parameters
| Parameter | SARS-CoV-2 Mpro | HIV-1 Protease | HCV NS3/4A Protease |
| Enzyme Concentration | 0.2 - 0.4 µM | Per manufacturer's recommendation | 40 nM |
| Substrate | Fluorogenic Peptide (e.g., FRET-based) | Fluorogenic Peptide (e.g., FRET-based) | Fluorogenic Peptide (e.g., FRET-based) |
| Substrate Concentration | 5 - 20 µM | Per manufacturer's recommendation | 60 µM |
| Positive Control Inhibitor | GC376, Boceprevir | Pepstatin A, Darunavir | Simeprevir, Boceprevir |
| This compound Conc. Range | 0.1 µM - 100 µM (or higher) | 0.1 µM - 100 µM (or higher) | 0.1 µM - 100 µM (or higher) |
| Incubation Time | 15 - 30 minutes | 15 minutes | 30 minutes |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature | Room Temperature |
| Detection Wavelengths (Ex/Em) | 340-360 nm / 460-490 nm | 330 nm / 450 nm | 340 nm / 490 nm |
Table 2: Cytotoxicity Assay Parameters
| Parameter | Description |
| Cell Line | Vero E6 (for SARS-CoV-2), HEK293T, Huh-7 |
| Assay Type | MTT, MTS, or ATP-based (e.g., Viral ToxGlo™) |
| This compound Conc. Range | Same as protease inhibition assays |
| Incubation Time | 24 - 72 hours |
| Detection Method | Spectrophotometer (for MTT/MTS) or Luminometer (for ATP-based) |
Table 3: Data Analysis and Reporting
| Parameter | Description |
| IC50 (Half-maximal Inhibitory Concentration) | Concentration of this compound that inhibits 50% of the protease activity. |
| CC50 (Half-maximal Cytotoxic Concentration) | Concentration of this compound that causes 50% reduction in cell viability. |
| Selectivity Index (SI) | Calculated as CC50 / IC50. A higher SI indicates greater specific antiviral activity. |
Experimental Protocols
Expression and Purification of SARS-CoV-2 Mpro
This protocol describes the expression of SARS-CoV-2 Mpro in E. coli and its subsequent purification.
Materials:
-
pET vector containing the SARS-CoV-2 Mpro gene
-
E. coli expression strain (e.g., BL21(DE3))
-
LB Broth and Agar with appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Affinity chromatography resin (e.g., Ni-NTA or GST-bind)
-
Elution Buffer (Lysis buffer with appropriate eluting agent, e.g., imidazole or glutathione)
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Transform the E. coli expression strain with the Mpro-containing plasmid and select for positive colonies on an antibiotic plate.
-
Inoculate a starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to the equilibrated affinity chromatography column.
-
Wash the column with Lysis Buffer to remove unbound proteins.
-
Elute the Mpro protein using the Elution Buffer.
-
Pool the fractions containing the purified Mpro and perform dialysis against the Dialysis Buffer to remove the eluting agent.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Assess the purity of the protein by SDS-PAGE.
In Vitro Protease Inhibition Assay (FRET-based)
This protocol outlines a general Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the inhibitory activity of this compound against the target viral proteases.
Materials:
-
Purified viral protease (SARS-CoV-2 Mpro, HIV-1 Protease, or HCV NS3/4A Protease)
-
FRET-based fluorogenic substrate specific for the target protease
-
Assay Buffer (specific to each protease, generally containing a buffer like Tris-HCl or HEPES, salts, and a reducing agent like DTT)
-
This compound stock solution (dissolved in DMSO)
-
Positive control inhibitor (e.g., GC376 for Mpro, Pepstatin A for HIV-PR)
-
DMSO (as a vehicle control)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the Assay Buffer. Also, prepare solutions for the positive control and a DMSO vehicle control.
-
In a 96-well plate, add a fixed concentration of the viral protease to each well.
-
Add the serially diluted this compound, positive control, or DMSO to the respective wells.
-
Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is to assess the general cytotoxicity of this compound on a relevant cell line to determine if the observed protease inhibition is due to a specific interaction or a result of cell death.
Materials:
-
A suitable cell line (e.g., Vero E6, HEK293T)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometer
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the no-treatment control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Visualizations
Caption: Experimental workflow for testing this compound's inhibition of viral proteases.
Caption: Simplified pathway of viral protease action and proposed inhibition by this compound.
References
- 1. 2.2.1. SARS-CoV-2 Mpro Expression and Purification [bio-protocol.org]
- 2. Enhanced expression and solubility of main protease (Mpro) of SARS-CoV-2 from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]
- 4. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.6. The protein expression and purification of SARS-CoV-2 Mpro [bio-protocol.org]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 10. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
Application Notes and Protocols for the Structural Elucidation of Metergotamine using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metergotamine is a semi-synthetic ergot alkaloid belonging to the ergoline family. It is the 1-methyl derivative of ergotamine, a complex peptide alkaloid produced by fungi of the Claviceps genus. Like other ergot alkaloids, this compound interacts with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors, making it a compound of interest in pharmacological research.[1] Accurate structural elucidation is critical for understanding its structure-activity relationships, ensuring purity, and for the development of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the three-dimensional structure of this compound in solution.[1][2] This document provides detailed application notes and protocols for the structural elucidation of this compound using a suite of NMR experiments.
Note on Data: Specific, publicly available, and fully assigned NMR data for this compound is limited. As this compound is the N-methyl derivative of ergotamine, the NMR data for ergotamine is presented here as a close proxy. The methylation at the N-1 position of the indole ring in this compound would primarily influence the chemical shifts of the aromatic protons and carbons in its vicinity.
Data Presentation: Quantitative NMR Data for Ergotamine (Proxy for this compound)
The following tables summarize the ¹³C and representative ¹H NMR chemical shifts for ergotamine. These values are compiled from literature data and serve as a reference for the structural elucidation of this compound.[3]
Table 1: ¹³C NMR Chemical Shift Data for Ergotamine
| Carbon Atom | Chemical Shift (δ) in ppm |
| 2 | 131.5 |
| 3 | 111.9 |
| 4 | 33.1 |
| 5 | 55.4 |
| 6-CH₃ | 46.1 |
| 7 | 112.5 |
| 8 | 120.7 |
| 9 | 124.7 |
| 10 | 41.5 |
| 11 | 121.2 |
| 12 | 108.5 |
| 13 | 136.2 |
| 14 | 110.1 |
| 15 | 172.3 (C=O) |
| Peptide moiety | |
| 2' | 59.9 |
| 5' | 53.6 |
| 10' | 35.8 |
| 11' | 136.8 |
| 12' | 128.8 |
| 13' | 128.1 |
| 14' | 126.7 |
| 15' | 171.8 (C=O) |
| 16' | 168.9 (C=O) |
| 17' | 25.1 |
| 18' | 30.5 |
| 19' | 19.8 |
| 20' | 16.9 |
| 21' | 70.8 |
| 22'-CH₃ | 21.0 |
Data is for Ergotamine and serves as a close proxy for this compound. Chemical shifts are referenced to an internal standard.
Table 2: Representative ¹H NMR Chemical Shift Ranges for Ergot Alkaloids
| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Notes |
| Indole N-H | > 10.0 | br s | In this compound, this is replaced by N-CH₃ |
| Aromatic (ring A) | 6.8 - 7.3 | m | |
| H-9 | ~6.3 | s | Olefinic proton |
| H-2 | ~6.9 | s | |
| H-5 | ~3.5 | m | |
| N-CH₃ | ~2.5 | s | |
| Peptide moiety | 0.8 - 7.5 | m | Complex overlapping signals |
These are general ranges for ergot alkaloids and will vary based on the specific structure and solvent.
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for ergot alkaloids. DMSO-d₆ is particularly useful for observing exchangeable protons (e.g., amide N-H).
-
Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.
Protocol 2: 1D NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.
-
¹H NMR:
-
Experiment: Standard one-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Experiments: DEPT-45, DEPT-90, and DEPT-135.
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-90 shows only CH signals, while DEPT-135 shows CH and CH₃ signals as positive and CH₂ signals as negative.
-
Protocol 3: 2D NMR Data Acquisition
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks (i.e., which protons are connected through 2-3 bonds).
-
Experiment: cosygpmf.
-
Parameters: Acquire with 2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Experiment: hsqcedetgpsisp2.3.
-
Parameters: Set the ¹³C spectral width to encompass all carbon signals. Use a ¹J(C,H) coupling constant of ~145 Hz.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (over 2-4 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Experiment: hmbcgplpndqf.
-
Parameters: Optimize the long-range coupling constant for 4-8 Hz.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), which helps in determining the stereochemistry and 3D conformation of the molecule.
-
Experiment: noesygpph.
-
Mixing Time: Use a range of mixing times (e.g., 300-800 ms) to observe different NOE buildups.
-
Protocol 4: Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Processing Steps:
-
Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier transform the data.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
-
Structural Elucidation Workflow:
-
1D Spectra: Analyze the ¹H (chemical shifts, multiplicities, integrals) and ¹³C/DEPT spectra (number and types of carbons).
-
COSY: Assemble proton spin systems.
-
HSQC: Assign protons to their directly attached carbons.
-
HMBC: Connect the spin systems and assign quaternary carbons.
-
NOESY: Determine the relative stereochemistry and conformation.
-
Integration: Combine all data to build the final structure of this compound.
-
Mandatory Visualizations
References
Guidelines for the safe handling and disposal of Metergotamine in a lab setting
Application Notes for Metergotamine
Introduction
This compound, also known as methylergometrine or methylergonovine, is a semi-synthetic ergot alkaloid.[1] In a research and drug development context, it serves as a valuable tool for studying serotonergic, dopaminergic, and adrenergic receptor systems.[2] Its primary pharmacological actions include potent vasoconstriction and uterine muscle contraction, making it a subject of interest in studies related to migraines and postpartum hemorrhage.[3][4] These potent physiological effects necessitate strict adherence to safety protocols in a laboratory setting.
Chemical and Physical Properties
This compound is a derivative of ergotamine, characterized by the methylation of the indole nitrogen on the ergoline core.[2] It is typically handled as a salt, such as this compound hemitartrate or maleate.
| Property | Data | Reference |
| Molecular Formula | C34H37N5O5 | [5] |
| Molecular Weight | 595.69 g/mol | [5] |
| Appearance | White to purple solid | [6] |
| Melting Point | 230 - 235 °C / 446 - 455 °F | [6] |
| Stability | Stable under normal conditions. Sensitive to light, air, and heat.[7][8] | [7][8] |
Pharmacological Data
This compound's biological activity is mediated through its interaction with multiple G protein-coupled receptors.
| Receptor Target | Action | Potential Downstream Effect | Reference |
| 5-HT1B/1D Receptors | Agonist | Vasoconstriction of cranial blood vessels | [4][9][10] |
| Adrenergic Receptors (α-type) | Agonist/Partial Agonist | Vasoconstriction, smooth muscle contraction | [11][12] |
| Dopamine D1/D2 Receptors | Antagonist/Agonist | Modulation of uterine contractions, potential for side effects like nausea | [1][4] |
| 5-HT2A/2B Receptors | Agonist | Smooth muscle contraction | [9] |
Signaling Pathway
The following diagram illustrates the primary signaling mechanism of this compound in mediating vasoconstriction.
Caption: this compound receptor binding and downstream signaling cascade.
Protocols for Safe Handling and Disposal
1. Hazard Assessment and Personal Protective Equipment (PPE)
This compound and its salts are potent pharmaceutical compounds classified as toxic and are suspected of damaging fertility or the unborn child.[13]
-
Hazard Summary:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[13] California Proposition 65 lists related ergot alkaloids as causing reproductive harm.[6]
-
Irritation: May cause skin, eye, and respiratory irritation.[14]
-
-
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[13]
-
Eye/Face Protection: Chemical safety goggles or a face shield.[6]
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a high risk of aerosolization or spillage, disposable coveralls are recommended.[13]
-
Respiratory Protection: For handling powders or creating solutions, work must be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate particulate filter is required.
-
2. Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound from a powdered salt form.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, solvent, vortex mixer).
-
Don PPE: Put on all required PPE as listed above.
-
Weighing: Perform all weighing operations within the chemical fume hood to prevent inhalation of the powder. Carefully weigh the desired amount of this compound powder onto weigh paper.
-
Solubilization: Transfer the powder to an appropriately sized volumetric flask. Using a funnel can help prevent spillage. Add a small amount of the desired solvent and gently swirl or vortex until the solid is fully dissolved.
-
Final Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask. Cap the flask and invert several times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store the solution according to stability guidelines, typically protected from light.[8]
-
Decontamination: Carefully clean the spatula and work area. Dispose of any contaminated materials (e.g., weigh paper, gloves) as hazardous chemical waste.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.
3. Disposal Protocol
All this compound waste, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.[13]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste bag or container.[13]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a sealed, properly labeled, and chemical-resistant hazardous waste container.
-
Disposal Route: The primary disposal method for this category of pharmaceutical waste is through specialist incineration by a licensed hazardous waste disposal company.[15] Never dispose of this compound down the sink or in the regular trash.[15]
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent to remove residual this compound. The rinsate must be collected as hazardous liquid waste. The glassware can then be washed through standard laboratory procedures.
Safe Handling and Disposal Workflow
The following diagram outlines the logical workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | 22336-84-1 | Benchchem [benchchem.com]
- 3. Methergine: Mechanism of Action [picmonic.com]
- 4. What is the mechanism of Ergotamine Tartrate? [synapse.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 9. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Involvement of signaling pathways in bovine sperm motility, and effect of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Medicines and medicine disposal | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Application Notes and Protocols: Preparation of Metergotamine Stock Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Metergotamine is a peptide ergot alkaloid, structurally derived from ergotamine through the methylation of the indole nitrogen on the ergoline core[1]. Like other ergot alkaloids, its pharmacological effects are mediated through interactions with various G protein-coupled receptors, including serotonin, dopamine, and α-adrenergic receptors[1][2]. Accurate and reproducible cell culture experiments using this compound hinge on the correct preparation and storage of stock solutions.
Ergot alkaloids are known to be unstable in aqueous solutions and can undergo epimerization, a chemical change that can alter biological activity[3]. Therefore, preparing concentrated stock solutions in appropriate organic solvents and storing them correctly is critical to ensure the compound's integrity and the validity of experimental results. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions for in vitro research. It is recommended to always use a consistent, validated protocol to minimize variability in experimental outcomes.
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of this compound are summarized in the table below. This information is essential for accurate calculations when preparing stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 595.7 g/mol | [1][4] |
| Molecular Formula | C₃₄H₃₇N₅O₅ | [4][5] |
| CAS Number | 22336-84-1 | [1][4] |
| Common Synonyms | 1-methylergotamine, MY-25 | [1][4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) or Ethanol | [6][7][8] |
| Recommended Storage | Store aliquots at -20°C to minimize degradation and epimerization. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is crucial to use high-purity, anhydrous DMSO suitable for cell culture applications. All steps should be performed in a sterile environment, such as a laminar flow hood.
Materials:
-
This compound powder (MW: 595.7 g/mol )
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes (1.5 mL) or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Methodology:
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound powder needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 595.7 g/mol x 1000 mg/g = 5.96 mg
-
-
Weighing: Carefully weigh out 5.96 mg of this compound powder and transfer it into a sterile amber microcentrifuge tube. Using amber tubes helps protect the light-sensitive compound.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C. Ergot alkaloids are best stored in aprotic solvents at low temperatures to prevent degradation and epimerization[3]. Avoid repeated freeze-thaw cycles.
-
Caption: Workflow for this compound stock solution preparation.
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the concentrated stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many cell lines tolerating less than 0.1% without adverse effects[7][9]. Always perform a solvent-control experiment (treating cells with medium containing the same final concentration of DMSO) to verify that the solvent does not affect cell viability or the experimental endpoint.
-
Stability in Media: Ergot alkaloids are known to be unstable in aqueous cell culture media[3]. Therefore, working solutions should be prepared fresh immediately before each experiment. Do not store this compound diluted in culture medium.
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Serial Dilution (Example): To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Step A (Intermediate Dilution - Optional but recommended for accuracy): Prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of sterile culture medium. This creates a 100 µM solution (a 1:100 dilution).
-
Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium in your cell culture plate or tube. This results in a final volume of 1 mL with a this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO to the culture medium without the drug (e.g., add 1 µL of DMSO to 1 mL of medium for a 0.1% DMSO control).
-
Application to Cells: Mix the working solution gently and immediately add it to your cell cultures.
This compound Signaling Pathway Overview
This compound exerts its effects by acting as a ligand for several G protein-coupled receptors (GPCRs). Its primary targets include serotonin (5-HT), dopamine (D), and α-adrenergic receptors. Binding to these receptors initiates downstream intracellular signaling cascades that modulate various cellular functions.
Caption: this compound's mechanism of action via GPCRs.
References
- 1. This compound | 22336-84-1 | Benchchem [benchchem.com]
- 2. Involvement of signaling pathways in bovine sperm motility, and effect of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C34H37N5O5 | CID 65703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
Animal models for studying the central nervous system effects of Metergotamine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metergoline, an ergot derivative, is a versatile pharmacological tool extensively used in neuroscience research to investigate the roles of serotonin (5-HT) and dopamine (DA) systems in various physiological and behavioral processes. It acts as an antagonist at multiple serotonin receptor subtypes and also interacts with dopamine receptors.[1][2] Understanding its effects on the central nervous system (CNS) is crucial for elucidating the mechanisms of neurotransmission and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for studying the CNS effects of metergoline in animal models.
Mechanism of Action
Metergoline exhibits a complex pharmacological profile, acting as an antagonist at several serotonin (5-HT) receptor subtypes, including 5-HT1, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.[3][4] It also displays a notable affinity for dopamine receptors, particularly D1 and D4, and interacts with muscarinic, norepinephrine, and opioid receptors at nanomolar concentrations.[1][2] This broad receptor interaction profile underlies its diverse effects on the CNS.
Signaling Pathways
The following diagram illustrates the primary signaling pathways influenced by Metergoline's antagonist activity at serotonin receptors and its interaction with dopamine receptors.
Data Presentation
The following tables summarize the receptor binding affinities of metergoline and its observed effects in various animal models.
Table 1: Receptor Binding Affinities of Metergoline
| Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT2A | 0.23 (pKi = 8.64) | [3] |
| 5-HT2B | 0.18 (pKi = 8.75) | [3] |
| 5-HT2C | 0.18 (pKi = 8.75) | [3] |
| 5-HT7 | 16 | [3] |
| Dopamine D1 | High Affinity | [1] |
| Dopamine D4 | High Affinity | [1] |
Table 2: Summary of In Vivo Effects of Metergoline in Animal Models
| Animal Model | Dose and Route | Observed CNS Effect | Reference |
| Cat | 14 µg/kg/day, i.m. | Increased dopamine in limbic structures; decreased serotonin in all brain structures. | [5] |
| Rat (Novel Environment) | 2.5, 5.0 mg/kg, i.p. | Decreased locomotor activity. | [6] |
| Rat (Familiar Environment) | 2.5, 5.0 mg/kg, i.p. | No significant effect on locomotor activity. | [6] |
| Female Rat (Estrous) | 2, 20 nmol into LH | Decreased food intake. | [7] |
| Mouse | Intraperitoneal (i.p.) | Reduced response to noxious stimulation (formalin test). | [8] |
| Mouse | Intrathecal | Reduced response latencies in tail-flick and hot-plate tests. | [9] |
| Genetically Hypertensive Rat | 8 mg/kg | Normalized exploratory activity and reduced aversion in elevated plus-maze. | [10] |
| Mouse | 1 or 3 mg/kg, i.p. | Dose-dependently reduced methamphetamine-induced locomotor hyperactivity. | [11] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats
This protocol is designed to evaluate the effect of metergoline on spontaneous locomotor activity in both novel and familiar environments.
Experimental Workflow
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Metergoline
-
Vehicle (e.g., saline with a drop of Tween 80)
-
Automated locomotor activity monitoring chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: House rats in the animal facility for at least one week before the experiment to allow for acclimation to the housing conditions.
-
Group Assignment: Randomly assign rats to experimental groups (e.g., Vehicle, Metergoline 2.5 mg/kg, Metergoline 5.0 mg/kg) for both "Novel" and "Pre-exposed" conditions.
-
Pre-exposure (for "Pre-exposed" group): For three consecutive days prior to the test day, place the "Pre-exposed" group of rats into the activity monitoring chambers for 30 minutes and then return them to their home cages.
-
Drug Administration: On the test day, administer metergoline or vehicle via i.p. injection 30 minutes before placing the animals in the activity chambers.
-
Locomotor Activity Recording: Place each rat individually into an activity monitoring chamber and record locomotor activity for a duration of 30 to 90 minutes. Key parameters to measure include horizontal activity (distance traveled) and vertical activity (rearing).
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of metergoline across different doses and conditions.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving rats following metergoline administration.
Experimental Workflow
Materials:
-
Male Wistar rats (280-320 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Metergoline and vehicle
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for 5-7 days.
-
Microdialysis Experiment:
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer metergoline or vehicle (systemically via i.p. or subcutaneously, or locally via reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline and analyze the data using appropriate statistical tests to determine the effect of metergoline.
Conclusion
The provided application notes and protocols offer a framework for investigating the complex CNS effects of metergoline in animal models. By utilizing these methodologies, researchers can gain valuable insights into the serotonergic and dopaminergic systems, contributing to a deeper understanding of brain function and the development of novel therapeutic strategies.
References
- 1. Evaluation of [11C]Metergoline as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metergoline | CAS:17692-51-2 | Has moderate affinity for 5-HT6 and high affinity for 5-HT7. Also 5-HT1/5-HT2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Effect of metergoline on delayed response in cats and its relation to the metabolism of dopamine and serotonin in neostriatal and mesolimbic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of metergoline and quipazine on locomotor activity of rats in novel and familiar environments [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of metergoline and 8-OH-DPAT injections into arcuate nucleus and lateral hypothalamic area on feeding in female rats during the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of tolerance to the antinociceptive effect of metergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metergoline elevates or reduces nociceptive thresholds in mice depending on test method and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal model of anxiety: effect of metergoline in the genetically hypertensive rats of Koletsky type and in the rats of Wistar strain [pubmed.ncbi.nlm.nih.gov]
- 11. Metergoline Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metergotamine and its Epimerization in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the epimerization of Metergotamine (ergotamine) in solution. Find troubleshooting tips and frequently asked questions to ensure the stability and integrity of your samples during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its epimerization a concern?
This compound is a trade name for ergotamine, a peptide ergot alkaloid.[1] It exists as a pair of epimers: the biologically active (R)-epimer (ergotamine) and the significantly less active (S)-epimer, ergotaminine.[2][3] Epimerization is the conversion of one epimer into the other. This process is a critical concern in research and pharmaceutical applications because a shift in the R/S ratio can lead to a loss of therapeutic efficacy and inaccurate experimental results.[2][4]
Q2: What is the primary mechanism of this compound epimerization?
The epimerization of this compound occurs at the C-8 position of the ergoline ring structure.[2] This conversion is often facilitated by a keto-enol tautomerism mechanism, particularly in solution.[2] The presence of a double bond at the C-9 to C-10 position is crucial for this process to occur.[5]
Q3: What are the main factors that promote the epimerization of this compound in solution?
Several factors can influence the rate of epimerization:
-
pH: Alkaline conditions (high pH) significantly promote the conversion of the active R-epimer (ergotamine) to the inactive S-epimer (ergotaminine).[2][3] Conversely, acidic conditions can favor the reverse reaction, though stability is generally greatest at a slightly acidic pH.[4][6]
-
Temperature: Elevated temperatures accelerate the rate of both epimerization and degradation of this compound.[2][7]
-
Solvent: Protic solvents, such as methanol, can facilitate epimerization.[2] While acetonitrile is a common solvent for analysis, long-term storage in it requires low temperatures.[8] Chloroform has been shown to be a solvent in which epimerization is minimal, even at room temperature.[8]
-
Light: Exposure to UV light can also influence the equilibrium between the R and S epimers.[2]
Troubleshooting Guide: Preventing Epimerization During Experiments
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent analytical results. | Epimerization of ergotamine to ergotaminine. | Verify storage conditions. Samples should be stored at or below -20°C in a non-protic, amber vial to protect from light.[2][8] Re-evaluate solvent choice; consider using chloroform for room temperature storage or acetonitrile for short-term use at low temperatures.[8] |
| Peak splitting or broadening in HPLC chromatogram. | On-column epimerization or presence of both epimers in the sample. | Optimize HPLC mobile phase. An acidic mobile phase (e.g., with formic acid) can help to minimize on-column epimerization.[2] Ensure the autosampler is cooled to prevent epimerization of samples waiting for injection. |
| Increase in the ergotaminine peak area over time. | Sample instability in the chosen solvent and/or at the storage temperature. | Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, use a stabilizing solution or store at -20°C or below.[2][8] For long-term storage, consider evaporating the solvent and storing the sample as a dry film at low temperatures. |
| Variability between replicate injections. | Inconsistent sample handling or epimerization occurring during sample preparation. | Standardize sample preparation protocols. Minimize the time samples are kept at room temperature and exposed to light. Use consistent solvents and pH for all samples and standards. |
Data Summary: Stability of Ergotamine in Various Conditions
The following tables summarize the stability of ergotamine under different experimental conditions.
Table 1: Effect of pH on Ergotamine Epimerization
| pH | R-Epimer (Ergotamine) % | S-Epimer (Ergotaminine) % | Notes |
| 3 | ~100% | ~0% | Ergotamine is relatively stable at acidic pH.[2] |
| 7 | ~95% | ~5% | Slight epimerization can occur at neutral pH. |
| 10 | ~95% | ~5% | In some matrices at pH 10, a small increase in the S-form has been observed.[2] |
Note: The exact percentages can vary depending on the solvent, temperature, and duration of exposure.
Table 2: Effect of Temperature and Solvents on Ergotamine Stability
| Condition | Observation | Recommendation |
| Heating (e.g., 100°C) | Ergotamine is reported to be very stable with no significant influence on the R/S ratio.[2] | While stable to heat-induced epimerization, prolonged heating can lead to degradation.[7] |
| Storage at -20°C | Recommended for storing working solutions to prevent epimerization.[2] | Use non-protic solvents like acetonitrile for long-term storage at this temperature.[8] |
| Storage at Room Temperature | Significant epimerization can occur over time in many solvents. | Chloroform is a suitable solvent for room temperature storage with minimal epimerization.[8] |
| Protic Solvents (e.g., Methanol) | Can promote epimerization.[2] | Avoid for long-term storage unless necessary for the experimental protocol. If used, keep solutions cold and use them promptly. |
| UV Light Exposure | Can influence the R/S ratio.[2] | Store solutions in amber vials or protect them from light. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Standard Solutions
-
Solvent Selection: Use a high-purity, non-protic solvent such as acetonitrile or chloroform.
-
Preparation: Accurately weigh the this compound standard and dissolve it in the chosen solvent to the desired concentration. To minimize light exposure, perform this step in a dimly lit area or use amber glassware.
-
Storage:
-
Short-term (daily use): Store the solution in an amber vial at 2-8°C.
-
Long-term: Aliquot the solution into amber, airtight vials and store at -20°C or below.[2][8] For maximum stability, the solvent can be evaporated under a gentle stream of nitrogen, and the resulting dry film can be stored at -20°C or below. Reconstitute with the appropriate solvent just before use.
-
Protocol 2: HPLC Analysis of this compound and its Epimer
This protocol provides a general guideline for the separation of ergotamine and ergotaminine. Optimization may be required based on the specific instrument and column used.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector is suitable. A cooled autosampler is highly recommended to maintain sample integrity.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
The acidic mobile phase helps to suppress the ionization of the analytes and minimize on-column epimerization.[2]
-
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. An example gradient is as follows:
-
0-3 min: 90% A
-
3-6 min: Gradient to 70% A
-
6-9 min: Hold at 70% A
-
9-11 min: Gradient to 50% A
-
11-14 min: Gradient to 10% A
-
14-15 min: Return to initial conditions (90% A)[2]
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.[2]
-
Detection:
-
Sample Preparation: Dilute the sample in the initial mobile phase composition to ensure good peak shape. Keep the samples in the cooled autosampler until injection.
Visualizations
Caption: Mechanism of this compound epimerization via a planar intermediate.
Caption: Recommended workflow for minimizing this compound epimerization.
References
- 1. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerization of ergot alkaloids in feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergot mycotoxins, ergot alkaloids testing grain from Campden BRI [campdenbri.co.uk]
- 6. An HPLC method for the detection of ergot in ground and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the semi-synthesis of Metergotamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Metergotamine derivatives.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and other complications during the semi-synthesis of this compound derivatives.
Issue 1: Low yield during the amide coupling reaction.
-
Question: We are experiencing low yields in the final coupling step between lysergic acid and our desired amine. What are the potential causes and solutions?
-
Answer: Low yields in the amide coupling step are a frequent challenge. Several factors can contribute to this issue:
-
Inefficient Activation of Lysergic Acid: The carboxylic acid of lysergic acid needs to be activated to facilitate nucleophilic attack by the amine. Incomplete activation will result in a low yield.
-
Solution: The use of a mixed anhydride method is a common and effective strategy. Reacting lysergic acid with trifluoroacetic anhydride or employing a mixture of sulfuric acid and methanesulfonic acid anhydride can effectively activate the carboxyl group. It is crucial to use stoichiometric amounts of the activating reagents and to perform the reaction at low temperatures to avoid decomposition.[1][2]
-
-
-
Solution: Ensure the amine is of high purity and added to the reaction mixture promptly after the activation of lysergic acid. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
-
Steric Hindrance: If the amine is sterically bulky, the coupling reaction may be slow or incomplete.
-
Solution: Consider using a more potent coupling reagent that is less sensitive to steric hindrance. Alternatively, optimizing the reaction temperature and time may improve yields. Increasing the concentration of the reactants can also favor the bimolecular coupling reaction.[3]
-
-
Issue 2: Presence of isolysergic acid amide impurities.
-
Question: Our final product is contaminated with a significant amount of the corresponding isolysergic acid amide. How can we minimize the formation of this isomer?
-
Answer: The formation of the C8 epimer, the isolysergic acid derivative, is a common problem due to racemization during the activation and coupling steps.[1]
-
Minimizing Racemization:
-
Low Temperatures: Performing the activation and coupling reactions at low temperatures (e.g., 0°C or below) is critical to minimize epimerization.[1]
-
Choice of Reagents: The choice of activating agents and solvents can influence the extent of racemization. Some coupling reagents are known to suppress racemization better than others.
-
-
Purification:
-
Chromatography: Careful purification by column chromatography is often necessary to separate the desired lysergic acid amide from its iso-form.[2]
-
Crystallization: In some cases, fractional crystallization can be employed to isolate the desired product.
-
-
Issue 3: Difficulty in purifying the final this compound derivative.
-
Question: We are struggling to obtain a pure product after the reaction. What purification strategies are recommended?
-
Answer: Purification of ergot alkaloids can be challenging due to their similar polarities and potential for degradation.
-
Extraction: After quenching the reaction, a liquid-liquid extraction is typically performed. Washing the organic extract with water or a mild base can help remove excess amine and salts.[2]
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, often using a mixture of a non-polar solvent (like chloroform or dichloromethane) and a polar solvent (like methanol or acetone), is typically employed.
-
Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general starting material for the semi-synthesis of this compound derivatives?
A1: The most common starting material is either ergotamine, from which lysergic acid can be obtained by hydrolysis, or directly using lysergic acid.[5]
Q2: What are the key steps in the semi-synthesis of a this compound derivative?
A2: The core of the semi-synthesis involves the coupling of lysergic acid with a desired amine. This typically involves:
-
Activation of the carboxylic acid of lysergic acid.
-
Amide bond formation with the target amine.
-
Purification of the final product.
Q3: Are there any specific safety precautions to consider when working with ergot alkaloids?
A3: Yes, ergot alkaloids are potent bioactive compounds and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is essential.
Data Presentation
Table 1: Example Reaction Conditions for Lysergic Acid Amide Synthesis
| Amine | Activating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Ammonia | Trifluoroacetic Anhydride | Acetonitrile | Room Temp | 1-2 | Not specified | [2] |
| l(+)-2-aminopropan-l-ol | Trifluoroacetic Anhydride | Acetonitrile | Room Temp | 1.5 | Not specified | [2] |
| Cyanomethylamine | Sulfuric Acid/Ms2O | Dimethylformamide | 0 | 1 | Not specified | [1] |
| Diethylaminoethylamine | Trifluoroacetic Anhydride | Acetonitrile | Room Temp | 1.5 | Not specified | [2] |
Note: The yields in the provided references were not consistently reported as specific percentages for these derivatives but the methods were described as proceeding cleanly.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Lysergic Acid Amide using a Mixed Anhydride Method
-
Preparation of the Lysergic Acid Suspension: Suspend dry lysergic acid in an anhydrous aprotic solvent such as acetonitrile or dimethylformamide in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.[2]
-
Activation: Cool the suspension to the desired temperature (typically 0°C or below). Slowly add a solution of the activating agent (e.g., trifluoroacetic anhydride in acetonitrile) to the suspension while stirring.[2] Maintain the temperature and stir for a specified period (e.g., 30 minutes to 1.5 hours) to allow for the formation of the mixed anhydride.[1][2]
-
Amide Coupling: To the solution of the mixed anhydride, add the desired primary or secondary amine. The reaction mixture is typically allowed to stir at room temperature for one to two hours in the dark.[2]
-
Work-up: Remove the solvent under reduced pressure. Take up the residue in a mixture of chloroform and water. Separate the organic layer, and wash it several times with water to remove excess amine and salts. Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Purification: Concentrate the dried organic solution in vacuo. Purify the resulting crude product by column chromatography on silica gel or by crystallization to obtain the desired lysergic acid amide.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the semi-synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for low yield in this compound derivative synthesis.
References
Technical Support Center: Minimizing Off-Target Effects of Metergotamine in Cellular Assays
Welcome to the technical support center for researchers utilizing Metergotamine in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your experimental data. This compound, an ergot alkaloid derivative, is known for its potent activity at serotonin receptors but also exhibits affinity for a range of other receptors, which can lead to off-target effects. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for this compound?
A1: this compound's primary therapeutic and research targets are serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 subtypes, where it often acts as an antagonist. However, due to its structural similarity to endogenous biogenic amines, this compound exhibits significant affinity for a variety of other receptors, which are considered its primary off-targets. These include dopamine (D1, D2), adrenergic (alpha-1A, -1B, -1D, -2A), muscarinic, and opioid receptors.[1] This promiscuous binding profile is the principal cause of its off-target effects in cellular assays.
Q2: How can I minimize off-target effects of this compound in my experiments?
A2: Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to identify the lowest effective concentration that elicits your desired on-target effect. Off-target effects are often observed at higher concentrations.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the intended target, co-incubate your cells with this compound and a selective antagonist for a suspected off-target receptor. If the antagonist blocks a portion of the response, it indicates an off-target effect.
-
Cell Line Selection: Choose cell lines that have a high expression of your target receptor and low or no expression of known off-target receptors. You can verify receptor expression levels using techniques like qPCR, Western blot, or flow cytometry.
-
Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with a more selective agonist or antagonist for your target receptor, to differentiate on-target from off-target effects.
-
Phenotypic vs. Target-Based Assays: Whenever possible, use a combination of phenotypic assays (e.g., cell migration, proliferation) and target-based assays (e.g., receptor binding, second messenger activation) to build a more complete picture of this compound's activity.
Q3: What are the typical working concentrations for this compound in cellular assays?
A3: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the expression level of the target receptor. Based on its binding affinities (see Table 1), concentrations in the low nanomolar range are often sufficient to engage high-affinity serotonin and dopamine receptors. For example, a starting point for many cell-based assays could be in the range of 1-100 nM. However, it is essential to perform a dose-response curve for each new experimental setup to determine the optimal concentration that maximizes the on-target effect while minimizing off-target responses.
Q4: I am observing unexpected cytotoxicity in my cell viability assay with this compound. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Receptor Activation: Activation of certain off-target receptors can trigger apoptotic or necrotic signaling pathways. For example, sustained activation of some G-protein coupled receptors can lead to cellular stress.
-
High Compound Concentration: As with many small molecules, high concentrations of this compound can lead to non-specific cellular toxicity that is independent of receptor binding.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic. It is recommended to keep the final DMSO concentration below 0.1%.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to ergot alkaloids.
To troubleshoot, perform a dose-response cytotoxicity assay (see Protocol 2) and compare the cytotoxic concentrations to the concentrations required for your desired on-target effect. If cytotoxicity occurs at concentrations similar to those needed for your primary assay, consider using a different cell line or a more selective compound if available.
Quantitative Data
The following table summarizes the binding affinities (Ki) of Metergoline, a close structural analog of this compound, for various on-target and off-target receptors. Lower Ki values indicate higher binding affinity. This data is essential for designing experiments and interpreting results, as it highlights the potential for off-target engagement at different concentrations.
Table 1: Metergoline Binding Affinities (Ki) for On-Target and Off-Target Receptors
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | 1.3 |
| 5-HT1B | 11 - 25 | |
| 5-HT1D | 1.0 | |
| 5-HT2A | 0.23 | |
| 5-HT2B | 0.18 | |
| 5-HT2C | 0.18 | |
| 5-HT6 | Moderate Affinity | |
| 5-HT7 | 16 | |
| Dopamine | D1 | High Affinity |
| D2 | High Affinity | |
| D4 | High Affinity | |
| Adrenergic | Alpha-1 | Nanomolar Affinity |
| Alpha-2 | Nanomolar Affinity | |
| Muscarinic | M1-M5 | Nanomolar Affinity |
| Opioid | Kappa, Mu, Delta | Nanomolar Affinity |
Data compiled from multiple sources.[1][2][3] "Moderate Affinity" and "Nanomolar Affinity" are used where specific Ki values were not available in the searched literature.
Experimental Protocols
Protocol 1: In Vitro Vasoconstriction Assay using Aortic Rings
This protocol is designed to assess the on-target effect of this compound on vascular smooth muscle contraction.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phenylephrine (positive control)
-
Acetylcholine (to test endothelial integrity)
-
Wire myograph system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Mounting and Equilibration:
-
Mount the aortic rings in the wire myograph chambers containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.[4]
-
Allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
Gradually increase the tension on the rings to a predetermined optimal resting tension (e.g., 1-2 g for rat aorta).
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
This compound Dose-Response:
-
After washing and returning to baseline, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the bath.
-
Allow the contraction to stabilize at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 µM to 100 µM).
-
Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).
-
Visualizations
This compound's Promiscuous Receptor Interactions
Caption: this compound's on-target and major off-target receptor families.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A logical workflow for identifying and mitigating off-target effects.
Downstream Signaling of a Key Off-Target: 5-HT2B Receptor
Caption: Simplified Gq signaling pathway activated by 5-HT2B receptors.[4][5][6]
Downstream Signaling of a Key Off-Target: Dopamine D2 Receptor
Caption: Simplified Gi signaling pathway modulated by Dopamine D2 receptors.[2][7][8][9][10]
Downstream Signaling of a Key Off-Target: Alpha-1 Adrenergic Receptor
Caption: Simplified Gq signaling pathway activated by alpha-1 adrenergic receptors.[3][11][12][13]
References
- 1. metergoline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promiscuous Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of [11C]Metergoline as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promiscuous Ligands from Experimentally Determined Structures, Binding Conformations, and Protein Family-Dependent Interaction Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Improving the stability of Metergotamine for long-term storage
This technical support center provides guidance and answers to frequently asked questions regarding the long-term storage and stability of Metergotamine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected degradation of this compound standard or sample. | 1. Improper Storage Temperature: Exposure to high or fluctuating temperatures can accelerate degradation.[1][2] 2. Exposure to Light: this compound, like other ergot alkaloids, can be light-sensitive.[3][4] 3. pH Instability: Extreme pH conditions can lead to hydrolysis.[5] 4. Oxidation: Reaction with atmospheric oxygen can degrade the molecule.[6] | 1. Store this compound at controlled room temperature or refrigerated (2-8°C), avoiding freezing and wide temperature fluctuations.[1][2][4] 2. Protect from light by using amber vials or storing in the dark.[3] 3. Maintain the pH of solutions within a stable range, avoiding strongly acidic or basic conditions.[5] 4. For solutions, consider purging with an inert gas (e.g., nitrogen) and using sealed containers. The use of antioxidants like ascorbic acid may also be beneficial.[6] |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Formation of Degradation Products: Stress conditions may have led to the breakdown of this compound. 2. Contamination: The sample or solvent may be contaminated. | 1. Perform forced degradation studies to identify potential degradation products and their retention times.[7] 2. Ensure the purity of solvents and proper cleaning of all labware. |
| Inconsistent results in stability studies. | 1. Variable Storage Conditions: Inconsistent temperature, humidity, or light exposure across samples.[8] 2. Incompatibility with Excipients: The formulation may contain excipients that interact with this compound. 3. Analytical Method Variability: Inconsistent performance of the analytical method. | 1. Use calibrated and validated stability chambers to ensure uniform storage conditions. 2. Conduct compatibility studies with all excipients in the formulation. 3. Validate the stability-indicating analytical method for robustness. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, an ergot alkaloid, is primarily influenced by temperature, light, pH, and oxidation.[3][9] High temperatures, exposure to UV or fluorescent light, and conditions promoting hydrolysis (extreme pH) or oxidation can lead to its degradation.[3][4][5]
Q2: What are the recommended storage conditions for this compound for long-term stability?
A2: For long-term storage, it is recommended to store this compound in a well-closed, light-resistant container at a controlled and constant temperature, preferably refrigerated (2-8°C).[1][4] It is crucial to avoid freezing and exposure to high humidity and fluctuating temperatures.[1][2]
Q3: How can I prevent the oxidative degradation of this compound in solution?
A3: To minimize oxidation in solutions, you can use deoxygenated solvents, purge the headspace of the container with an inert gas like nitrogen, and seal the container tightly. The addition of an antioxidant, such as ascorbic acid, has been shown to stabilize solutions of ergot alkaloids.[6]
Q4: What are the expected degradation pathways for this compound?
A4: Based on studies of closely related ergot alkaloids, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.[5][7] Hydrolysis can occur at the amide linkage, while oxidation can affect the indole nucleus of the ergoline ring structure.
Q5: How do I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, must be able to separate the intact this compound from all its potential degradation products.[10][11] The development involves subjecting this compound to forced degradation (stress testing) under acidic, basic, oxidative, thermal, and photolytic conditions to generate these degradation products.[12] The chromatographic conditions are then optimized to achieve baseline separation of all peaks.
Data Presentation
The following table summarizes the degradation of Methylergometrine Maleate, a close analog of this compound, under various forced degradation conditions. This data is indicative of the potential stability profile of this compound.
| Stress Condition | Time | Temperature | % Degradation |
| Acid Hydrolysis (1% HCl) | 3 hours | 80°C | 12.4% |
| Alkaline Hydrolysis (1% NaOH) | 3 hours | 80°C | 15.2% |
| Oxidative Degradation (3% H₂O₂) | 3 hours | 80°C | 10.8% |
| Photodegradation (Sunlight) | 24 hours | Ambient | 8.5% |
| Data adapted from a stability-indicating study on Methylergometrine Maleate and is for illustrative purposes.[12] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound Analog (Methylergometrine Maleate)
This protocol is based on a validated method for a closely related compound and can be adapted for this compound.[12]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.5, adjusted with glacial acetic acid) and acetonitrile in a 70:30 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 310 nm.[12]
-
Column Temperature: Ambient.[12]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a known concentration (e.g., 20 µg/mL).
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Decision Tree for Degradation.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. US2269145A - Stabilized ergot alkaloid preparation - Google Patents [patents.google.com]
- 6. This compound | 22336-84-1 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ijbpas.com [ijbpas.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
Strategies to reduce the nausea and emetic side effects of Metergotamine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the nausea and emetic side effects of Metergotamine and other ergot alkaloids in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced nausea and vomiting?
A1: this compound, an ergot alkaloid, is understood to induce nausea and emesis primarily through its interaction with dopamine and serotonin receptors in the central nervous system.[1][2] Specifically, its agonistic activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain is a key pathway for inducing emesis.[1][3] Additionally, interactions with serotonin (5-HT) receptors are also implicated in its emetic effects.[1][4]
Q2: Which animal models are most appropriate for studying this compound-induced emesis?
A2: Ferrets and dogs are considered the gold-standard animal models for emesis research because they possess a true vomiting reflex, unlike rodents.[5][6][7] The ferret model is widely used to evaluate both acute and delayed emesis.[6] Dogs are also a reliable model, and various studies have successfully characterized emetic and anti-emetic responses in this species.[8][9][10]
Q3: What are the primary pharmacological strategies to counteract this compound-induced nausea and emesis?
A3: Based on the mechanism of action, the two primary strategies involve the use of dopamine D2 receptor antagonists and serotonin 5-HT3 receptor antagonists.
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Dopamine D2 Receptor Antagonists: Drugs like domperidone and metoclopramide can be effective.[3][8][11] Domperidone is a peripherally acting D2 antagonist and can reduce emesis with fewer central nervous system side effects.[8][12]
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Serotonin 5-HT3 Receptor Antagonists: This class of drugs, including ondansetron and granisetron, are potent anti-emetics.[13][14][15][16] They work by blocking 5-HT3 receptors in the gastrointestinal tract and the brain.[14][15][17]
Q4: Are there any established protocols for inducing emesis with a this compound-like compound in an animal model?
A4: While specific protocols for this compound are not widely published, protocols for other emetogenic compounds in ferrets and dogs can be adapted. For instance, a study investigating cisplatin-induced emesis in dogs administered the compound intravenously and observed the animals for 8 hours, recording the number of vomits and nausea-associated behaviors.[9] A similar approach could be taken with this compound, starting with dose-response studies to determine a reliable emetic dose.
Troubleshooting Guides
Problem: High variability in the emetic response to this compound in our animal colony.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Genetic Variability | Ensure that a consistent strain and source of animals are used for all experiments. |
| Differences in Gut Microbiome | Standardize diet and housing conditions to minimize variations in the gut microbiome, which can influence drug metabolism. |
| Fasting State | The presence or absence of food in the stomach can affect drug absorption and the emetic response. Standardize the fasting period before drug administration. |
| Route of Administration | Intravenous (IV) or subcutaneous (SC) administration generally provides more consistent plasma levels and a more uniform emetic response compared to oral (PO) administration due to bypassing first-pass metabolism.[2] |
Problem: The chosen anti-emetic is not effectively reducing vomiting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Administration | The anti-emetic should be administered prior to the this compound challenge. The optimal pre-treatment time can vary, so a time-course study may be necessary. For example, some studies administer the anti-emetic 30-45 minutes before the emetogenic agent.[9][18] |
| Inadequate Dose | Perform a dose-response study for the anti-emetic to determine the minimal effective dose that reduces emesis without causing other side effects. |
| Wrong Choice of Antagonist | This compound likely acts on both dopamine and serotonin pathways. If a 5-HT3 antagonist alone is not effective, consider a D2 antagonist or a combination of both. |
| Drug-Drug Interactions | Review the metabolic pathways of both this compound and the anti-emetic to ensure there are no interactions that could reduce the efficacy of the anti-emetic. |
Quantitative Data from Related Animal Studies
While specific data for this compound is limited, the following tables summarize the efficacy of anti-emetics against other emetogenic compounds in dogs and cats. These provide a benchmark for the expected level of efficacy when designing a this compound study.
Table 1: Efficacy of Anti-Emetics against Cisplatin-Induced Emesis in Dogs [9]
| Treatment Group | Dose | Mean Number of Vomits (over 8 hours) | % Reduction in Vomiting |
| Placebo (Saline) | - | 7 | 0% |
| Ondansetron | 0.5 mg/kg IV | 0 | 100% |
| Maropitant | 1.0 mg/kg IV | 0 | 100% |
| Metoclopramide | 0.5 mg/kg IV | 6 | 14% (not significant) |
Table 2: Efficacy of Ondansetron against Dexmedetomidine-Induced Emesis in Cats [18]
| Treatment Group | Dose | % of Cats Vomiting | | :--- | :--- | | Control | - | 78.6% | | Ondansetron (30 min prior) | 0.22 mg/kg IM | 64.5% | | Ondansetron (with premed) | 0.22 mg/kg IM | 26.7% |
Experimental Protocols
Key Experiment: Testing the Efficacy of a Dopamine D2 Antagonist (Domperidone) on this compound-Induced Emesis in Ferrets
1. Animal Model:
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Species: Male ferrets (Mustela putorius furo)
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Weight: 1.0 - 1.5 kg
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Acclimation: Acclimated for at least 7 days prior to the experiment with free access to food and water.
2. Experimental Groups (n=6 per group):
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Group 1: Vehicle (Saline) + Vehicle (Saline)
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Group 2: Vehicle (Saline) + this compound
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Group 3: Domperidone (low dose) + this compound
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Group 4: Domperidone (high dose) + this compound
3. Drug Preparation and Administration:
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This compound: Dissolved in sterile saline. The dose should be determined from a prior dose-response study to find a dose that reliably induces emesis in over 80% of animals. Administered subcutaneously (SC).
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Domperidone: Dissolved in an appropriate vehicle. Administered intraperitoneally (IP) 30 minutes prior to this compound administration.
4. Procedure:
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Ferrets are fasted for 12 hours prior to the experiment, with water available ad libitum.
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Each ferret is placed in an individual observation cage with a transparent front for clear viewing.
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Domperidone or its vehicle is administered.
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30 minutes later, this compound or its vehicle is administered.
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Each animal is observed continuously for a period of 4 hours.
5. Data Collection:
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Primary Endpoint: The number of retches and vomits are counted for each animal. A vomit is defined as the forceful expulsion of gastric contents, while a retch is a rhythmic contraction of the abdominal muscles without the expulsion of material.
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Secondary Endpoints:
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Latency to the first emetic episode (retch or vomit).
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Duration of the emetic period.
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Behavioral signs of nausea (e.g., pawing at the mouth, excessive salivation).
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6. Statistical Analysis:
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The number of emetic episodes between groups can be compared using a Kruskal-Wallis test followed by Dunn's post-hoc test.
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The latency to the first emetic episode can be analyzed using a one-way ANOVA.
Visualizations
Signaling Pathway of this compound-Induced Emesis
Caption: Proposed signaling pathway for this compound-induced emesis and points of intervention.
Experimental Workflow for Testing Anti-Emetic Efficacy
Caption: A generalized experimental workflow for assessing anti-emetic strategies.
References
- 1. What is the mechanism of Ergotamine Tartrate? [synapse.patsnap.com]
- 2. Ergotamine - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Interactions of metoclopramide and ergotamine with human 5-HT3A receptors and human 5-HT reuptake carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 6. Emesis in ferrets - PORSOLT [porsolt.com]
- 7. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 8. The antiemetic effects of domperidone, a novel potent gastrokinetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vomiting | Sunsetvet [sunsetvetbali.com]
- 12. dvm360.com [dvm360.com]
- 13. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 15. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A randomized, blinded, controlled trial of the antiemetic effect of ondansetron on dexmedetomidine-induced emesis in cats [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metergotamine-Receptor Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Metergotamine-receptor binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound binding assay?
The optimal pH for this compound binding assays, targeting serotonin (5-HT) receptors, is generally within the physiological range of 7.0 to 8.0.[1] A commonly used pH is 7.4, which mimics the physiological environment and helps ensure that the receptor and ligand are in their native conformational states. It is recommended to use a buffer system, such as Tris-HCl or HEPES-NaOH, that can effectively maintain this pH throughout the experiment.[1][2]
Q2: What is the role of divalent cations like Mg²⁺ in the binding buffer?
Divalent cations such as Magnesium (Mg²⁺) can be crucial for maintaining the optimal conformation of G protein-coupled receptors (GPCRs), including serotonin receptors, for ligand binding. Millimolar concentrations of Mg²⁺ can reverse the reduction in high-affinity agonist binding sites that may occur with EDTA treatment of membrane preparations.[3] For some assays, MgCl₂ is included at concentrations ranging from 5 mM to 10 mM.[1][4] However, it's important to note that high concentrations of certain divalent cations can be inhibitory.[3][5]
Q3: Should I include NaCl in my binding buffer?
Yes, the inclusion of monovalent ions like Sodium Chloride (NaCl) is common in binding buffers to maintain an appropriate ionic strength, which can influence ligand binding. A typical concentration for NaCl in serotonin receptor binding assays is 150 mM.[6]
Q4: Can I add detergents to the buffer?
Detergents are primarily used during the membrane preparation and solubilization process rather than in the final binding buffer for membrane-bound receptor assays. However, for solubilized receptor preparations, mild, non-denaturing zwitterionic detergents like CHAPS can be used to maintain protein solubility.[7][8] It is critical to use detergents at concentrations above their critical micelle concentration (CMC) during solubilization but to minimize their concentration in the final binding assay to avoid interference.
Q5: What are common components of a GTPγS binding assay buffer?
A GTPγS binding assay is a functional assay that measures G protein activation. A typical assay buffer for a GTPγS binding assay with a GPCR like a serotonin receptor includes:
-
50 mM Tris-HCl, pH 7.4[6]
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150 mM NaCl[6]
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9 mM MgCl₂[6]
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0.2 mM EGTA[6]
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30 µM GDP[6]
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Bovine Serum Albumin (BSA) to reduce non-specific binding.[6]
Troubleshooting Guides
Issue 1: High Non-Specific Binding
High non-specific binding (NSB) can obscure the specific binding signal. NSB is the binding of the radioligand to non-receptor components like lipids, filters, and plastics.[9]
| Possible Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Lower the concentration of the radioligand. For competition assays, the radioligand concentration should ideally be at or below its Kd.[10] |
| Inadequate blocking of non-specific sites. | Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer. |
| Insufficient washing. | Increase the number or volume of washes with ice-cold wash buffer after filtration to remove unbound radioligand.[6] |
| Filter type. | Ensure the filter material (e.g., glass fiber) is appropriate and pre-soaked (e.g., with polyethyleneimine) to reduce non-specific binding. |
| Lipophilicity of the radioligand. | Highly lipophilic radioligands can partition into the cell membrane, increasing NSB. Consider using a more hydrophilic radioligand if available. |
Issue 2: Low or No Specific Binding
| Possible Cause | Troubleshooting Step |
| Inactive receptor preparation. | Prepare fresh cell membranes or receptor preparations. Ensure proper storage at -80°C.[9] |
| Incorrect buffer composition. | Verify the pH and ionic strength of the buffer. Ensure all components are at their optimal concentrations. |
| Degradation of this compound or radioligand. | Prepare fresh solutions of this compound and the radioligand. Store stock solutions appropriately. |
| Insufficient incubation time. | Ensure the binding reaction has reached equilibrium. Incubation times may need to be extended for high-affinity ligands.[11] |
| Low receptor density. | Increase the amount of membrane protein per well. However, be mindful of keeping the total ligand bound below 10% of the total added to avoid ligand depletion.[10] |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Temperature fluctuations. | Ensure consistent incubation temperature. Perform all steps on ice where indicated to prevent degradation. |
| Inhomogeneous membrane suspension. | Vortex the membrane preparation gently before aliquoting to ensure a uniform suspension. |
| Variability in washing steps. | Standardize the washing procedure, including time and volume, for all samples. |
Data Presentation: Recommended Buffer Compositions
The following tables summarize typical buffer compositions for different types of this compound-receptor binding studies.
Table 1: Standard Radioligand Binding Assay Buffer
| Component | Concentration | Purpose | Reference |
| Tris-HCl | 50 mM | Buffering agent | [1][4] |
| pH | 7.4 | Maintain physiological pH | [1][4] |
| MgCl₂ | 5 mM | Divalent cation for receptor conformation | [4] |
| EDTA | 0.5 mM | Chelating agent | [4] |
| Ascorbic Acid | 0.01% (optional) | Antioxidant | [4] |
| Pargyline | 10 µM (optional) | Monoamine oxidase inhibitor | [4] |
Table 2: GTPγS Functional Assay Buffer
| Component | Concentration | Purpose | Reference |
| Tris-HCl | 50 mM | Buffering agent | [6] |
| pH | 7.4 | Maintain physiological pH | [6] |
| NaCl | 150 mM | Maintain ionic strength | [6] |
| MgCl₂ | 9 mM | Divalent cation for G protein function | [6] |
| EGTA | 0.2 mM | Chelating agent | [6] |
| GDP | 30 µM | Substrate for G protein | [6] |
| BSA | 1.4 mg/mL | Reduce non-specific binding | [6] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the affinity (Ki) of this compound for a specific serotonin receptor subtype using a radiolabeled ligand.
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Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
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A fixed concentration of the appropriate radioligand (e.g., [³H]-LSD for 5-HT receptors) at a concentration close to its Kd.
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Increasing concentrations of unlabeled this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
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For non-specific binding (NSB) wells, add a high concentration of a known competing ligand (e.g., 10 µM of unlabeled serotonin).
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For total binding wells, add assay buffer instead of a competing ligand.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final volume is typically 200-500 µL.
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce NSB. Wash the filters multiple times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the this compound-induced activation of G proteins coupled to the serotonin receptor.
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
GTPγS Assay Buffer (see Table 2).
-
Increasing concentrations of this compound.
-
For basal binding, add buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 40 µM).[6]
-
-
Pre-incubation: Add the membrane preparation and incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.5 nM) to each well to start the reaction.[6]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction and filter as described in Protocol 1.
-
Quantification: Count the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of this compound concentration. Analyze the data using non-linear regression to determine the EC₅₀ and Emax values.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of muscarinic agonist binding by cations and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 5. Divalent cations: effects on post-synaptic pharmacology of invertebrate synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 7. apexbt.com [apexbt.com]
- 8. agscientific.com [agscientific.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Metergotamine from fungal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Metergotamine from fungal cultures, such as Claviceps purpurea.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in the fungal culture medium affecting this compound yield?
A1: The composition of the culture medium is paramount for achieving high yields of this compound. Key factors include the choice of carbon and nitrogen sources, as well as the presence of specific precursors and minerals. For instance, sucrose and mannitol are often effective carbon sources, while asparagine and yeast extract can serve as suitable nitrogen sources. The simultaneous utilization of sucrose and citric acid has been shown to correlate with higher alkaloid production.[1][2] Optimization of phosphate levels is also crucial, as excessive phosphate can inhibit alkaloid synthesis.[3]
Q2: My this compound extract shows multiple peaks on the chromatogram close to the main product peak. What are these likely to be?
A2: These are often isomers and related ergot alkaloids that are structurally similar to this compound. Common variants include epimers (e.g., ergotaminine from ergotamine), as well as other clavine and lysergic acid derivatives produced by the fungus.[4][5] The specific profile of these related alkaloids can depend on the fungal strain, culture conditions, and extraction/purification methods used. High-resolution chromatographic techniques are essential to separate these compounds.
Q3: What are the best practices for storing this compound samples during and after purification to prevent degradation?
A3: this compound and other ergot alkaloids are sensitive to light, heat, and pH changes.[5][6] For short-term storage during the purification process, samples should be kept at low temperatures (e.g., 4°C) and protected from light. For long-term storage, freezing (-20°C or lower) in an inert atmosphere is recommended. The pH of solutions containing this compound should be carefully controlled, as basic conditions can promote degradation.[6]
Q4: Which analytical techniques are most suitable for assessing the purity of a final this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS) is the gold standard for both quantifying and identifying this compound and its impurities.[4][7][8] For assessing absolute purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a powerful and orthogonal technique, as it is less dependent on reference standards for every single impurity.[9]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Suboptimal Fungal Culture Conditions | Review and optimize the fermentation medium. Experiment with different carbon (sucrose, mannitol) and nitrogen sources (asparagine, yeast extract).[2][10] Verify and adjust the pH of the medium, as it can significantly impact alkaloid production.[2] Ensure the incubation temperature and duration are optimal for your fungal strain.[11] |
| Inefficient Extraction from Mycelia | Ensure the fungal mycelia are thoroughly dried and ground to a fine powder to maximize the surface area for solvent penetration.[12] Evaluate different solvent systems for extraction; mixtures of chloroform, methanol, or ethanol are commonly used.[12][13] Consider using techniques like sonication or homogenization to improve cell lysis and release of intracellular alkaloids.[14] |
| Degradation During Extraction | Perform extraction steps at reduced temperatures to minimize thermal degradation. Protect the extraction mixture from direct light. Ensure the pH of the extraction buffer is not highly alkaline.[6] |
Problem 2: Poor Separation of this compound from Impurities During Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | A C18 reversed-phase column is most commonly used and effective for separating ergot alkaloids.[4] Ensure the column is not degraded and is providing adequate theoretical plates. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).[15] Adjusting the gradient slope and initial/final concentrations of the organic solvent can improve the resolution between closely eluting peaks. |
| Presence of Epimers | Epimers of ergot alkaloids can be particularly challenging to separate. Fine-tuning the mobile phase composition and gradient is crucial. Sometimes, a change in the type of organic modifier (e.g., methanol instead of acetonitrile) or the pH of the aqueous phase can enhance separation. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fungal Culture
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration.
-
Drying: Dry the mycelia (e.g., in an oven at 45-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried mycelia into a fine powder.[12]
-
Extraction:
-
Filtration: Filter the mixture to separate the solvent extract from the solid mycelial debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.[15]
Protocol 2: HPLC-FLD Analysis of this compound Purity
-
Sample Preparation: Dissolve a known amount of the purified this compound sample in the mobile phase or a suitable solvent like acetonitrile.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient of (A) ammonium carbonate buffer and (B) acetonitrile.
-
Flow Rate: A typical flow rate for a column of this size would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Fluorescence Detector Settings:
-
Excitation Wavelength: ~310-320 nm.
-
Emission Wavelength: ~410-420 nm.
-
-
Analysis: Run the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the this compound peak relative to the total area of all peaks.
Data Presentation
Table 1: Comparison of Fungal Culture Media Components for Ergot Alkaloid Production
| Component | Substrate/Condition | Effect on Yield | Reference |
| Carbon Source | Sucrose, Mannitol | Generally high yields | [1][2] |
| Nitrogen Source | Asparagine, Yeast Extract | Effective for alkaloid biosynthesis | [2][10] |
| Organic Acid | Citric Acid (with Sucrose) | Positive correlation with high yield | [1] |
| Phosphate | Restricted Supply | Can prolong the productive phase | [3] |
| pH | 5.0 - 5.2 | Optimal for many Claviceps strains | [2][10] |
Table 2: Performance of Analytical Techniques for this compound Purity Assessment
| Technique | Typical Use | Advantages | Limitations | Reference |
| HPLC-FLD | Quantification, Purity | High sensitivity and specificity | Requires reference standards for identification | [4][5] |
| LC-MS/MS | Identification, Quantification | High specificity, structural information | More complex instrumentation | [4][7] |
| qNMR | Absolute Purity | Universal detection, no need for identical reference standards | Lower sensitivity than LC-MS/MS | [9] |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Ergotamine Production in Submerged Culture and Physiology of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Production of Ergot Peptides by Immobilized Claviceps purpurea in Semicontinuous and Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. libstore.ugent.be [libstore.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Best Analytical Techniques for Testing Drugs of Abuse | Lab Manager [labmanager.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.gcu.edu.pk [library.gcu.edu.pk]
- 11. [Optimization of conditions for storage and cultivation of the fungus Claviceps sp.--a producer of the ergot alkaloid agroclavine]. | Sigma-Aldrich [sigmaaldrich.com]
- 12. mechotech.in [mechotech.in]
- 13. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]
- 14. pjsir.org [pjsir.org]
- 15. Application of Liquid Chromatography/Ion Trap Mass Spectrometry Technique to Determine Ergot Alkaloids in Grain Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Metergotamine and Bromocriptine on Dopamine Receptors: A Guide for Researchers
An in-depth examination of the pharmacological profiles of Metergotamine and Bromocriptine reveals distinct interactions with dopamine receptor subtypes, offering insights for drug development and therapeutic applications. This guide provides a comparative analysis of their binding affinities, functional potencies, and signaling pathways, supported by experimental data and detailed methodologies.
This compound and Bromocriptine, both ergot alkaloids, are pharmacologically active compounds that exert significant effects on the central nervous system, primarily through their interaction with dopamine receptors. While both are recognized for their dopaminergic activity, a closer look at their receptor subtype selectivity and functional consequences reveals important differences. Bromocriptine is a well-characterized potent agonist at the dopamine D2 receptor and a weak antagonist at the D1 receptor.[1][2] This profile underlies its clinical use in treating conditions such as hyperprolactinemia and Parkinson's disease.[1] In contrast, detailed quantitative data on this compound's direct interaction with dopamine receptor subtypes is less readily available in publicly accessible literature, necessitating a comparative analysis based on the broader understanding of ergot derivatives and the available data for Bromocriptine.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for Bromocriptine's interaction with dopamine receptors. A comprehensive quantitative comparison with this compound is limited by the scarcity of publicly available binding affinity (Ki) and functional potency (EC50/IC50) data for the latter compound at specific dopamine receptor subtypes.
Table 1: Dopamine Receptor Binding Affinity (Ki) of Bromocriptine
| Compound | Receptor Subtype | Ki (nM) | Ki Ratio (D1/D2) | Ki Ratio (D3/D2) |
| Bromocriptine | D1 | High (Low Affinity) | 60[3] | - |
| D2 | Low (High Affinity) | - | - | |
| D3 | Moderate Affinity | - | 5.4[3] | |
| D4 | Inactivates[4] | - | - | |
| D5 | No significant affinity reported | - | - |
Table 2: Functional Potency (EC50) and Efficacy of Bromocriptine
| Compound | Receptor Subtype | Assay | Potency (EC50) | Efficacy |
| Bromocriptine | D2 | Prolactin Inhibition | Not specified | Agonist[1] |
| D1 | Not specified | Not specified | Weak Antagonist[1][2] |
Signaling Pathways and Mechanism of Action
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5] These two families typically couple to different G proteins and initiate distinct intracellular signaling cascades.
D1-like receptors are primarily coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
D2-like receptors , on the other hand, are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[5] The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Bromocriptine , as a potent D2 receptor agonist, primarily activates the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[4] This mechanism is central to its therapeutic effects, such as the inhibition of prolactin release from the pituitary gland. Its weak antagonist activity at D1 receptors suggests it can interfere with the Gαs/olf-mediated signaling cascade.
The precise G protein coupling and downstream signaling pathways for This compound at dopamine receptors are not as well-defined in the available literature. However, as an ergot derivative, it is likely to share some mechanistic similarities with other compounds in its class, which often exhibit complex pharmacology with varying degrees of agonism and antagonism at different dopamine and serotonin receptor subtypes.
Caption: Dopamine receptor signaling pathways and the points of interaction for Bromocriptine.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound and Bromocriptine with dopamine receptors.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity (Ki) of a test compound for the D2 dopamine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Test compounds: this compound and Bromocriptine.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Bromocriptine).
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a dopamine receptor radioligand binding assay.
cAMP Functional Assay for Dopamine D1 Receptor
This assay measures the ability of a test compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of cyclic AMP (cAMP) mediated by the D1 dopamine receptor.
Materials:
-
A cell line stably expressing the human dopamine D1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Test compounds: this compound and Bromocriptine.
-
Reference agonist: Dopamine.
-
Reference antagonist: SCH 23390.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
Plate reader capable of detecting the signal from the chosen cAMP detection kit.
Procedure for Agonist Testing:
-
Plate the D1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound and Bromocriptine) and the reference agonist (dopamine).
-
Remove the culture medium and add the diluted compounds to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect) from the dose-response curve.
Procedure for Antagonist Testing:
-
Follow steps 1 and 2 from the agonist testing procedure.
-
Pre-incubate the cells with the serial dilutions of the test compounds for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the reference agonist (dopamine, typically at its EC80) to all wells (except the basal control).
-
Incubate for a further specified time.
-
Follow steps 5-7 from the agonist testing procedure to measure cAMP levels and determine the IC50 value for the inhibition of the agonist response.
Caption: Experimental workflow for a dopamine D1 receptor cAMP functional assay.
Conclusion
The comparative analysis of this compound and Bromocriptine at dopamine receptors highlights the well-established profile of Bromocriptine as a potent D2 receptor agonist with weak D1 antagonist properties. This selectivity is fundamental to its therapeutic applications. While the precise quantitative interaction of this compound with dopamine receptor subtypes remains to be fully elucidated in publicly available literature, its classification as an ergot alkaloid suggests a complex pharmacological profile that warrants further investigation. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to fully characterize the dopaminergic activity of this compound and other novel compounds, thereby facilitating the development of more targeted and effective therapeutics for dopamine-related disorders.
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions: A Comparative Guide to Metergoline's 5-HT2A Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the computationally predicted binding of Metergoline to its target, the serotonin 2A (5-HT2A) receptor. It offers a comparative analysis of Metergoline's performance against other well-established 5-HT2A antagonists, supported by detailed experimental protocols and data presented for clear interpretation.
Introduction
Metergoline is an ergot-derived compound known for its antagonist activity at serotonin (5-HT) and dopamine receptors.[1][2] Its high affinity for various 5-HT receptor subtypes, particularly the 5-HT2A receptor, makes it a valuable tool in pharmacological research.[3][4] Computational, or in silico, modeling is increasingly used to predict the binding affinity of small molecules like Metergoline to their protein targets, thereby accelerating the drug discovery process. However, these predictions must be rigorously validated through experimental assays to confirm their accuracy.
This guide will first present a hypothetical in silico prediction of Metergoline's binding to the human 5-HT2A receptor. Subsequently, it will detail several widely-used experimental techniques for validating this prediction: Radioligand Binding Assay, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each section will include a step-by-step protocol and a discussion of the data generated. Finally, a comparative analysis of Metergoline's binding affinity with that of Risperidone and Ketanserin, two known 5-HT2A antagonists, will be presented to contextualize its performance.
Hypothetical In Silico Prediction of Metergoline Binding to 5-HT2A Receptor
Molecular docking simulations were hypothetically performed to predict the binding affinity of Metergoline to the human 5-HT2A receptor. The predicted binding energy serves as the starting point for our experimental validation workflow.
Predicted Binding Energy (Hypothetical): -9.8 kcal/mol
This value suggests a strong theoretical interaction between Metergoline and the 5-HT2A receptor, which now requires experimental confirmation.
Caption: In silico workflow for predicting Metergoline's binding energy.
Experimental Validation Protocols
The following sections provide detailed methodologies for experimentally validating the predicted binding of Metergoline to the 5-HT2A receptor.
Radioligand Binding Assay
This technique directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor are prepared.[5]
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Competition Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of the membrane preparation.
-
50 µL of varying concentrations of unlabeled Metergoline (or comparator compounds).
-
50 µL of a fixed concentration of [3H]ketanserin (a radiolabeled 5-HT2A antagonist), typically at a concentration close to its Kd value (e.g., 0.5 nM).[7]
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) presoaked in polyethyleneimine to separate bound from free radioligand.[8] Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Determine the IC50 value (the concentration of Metergoline that displaces 50% of the radioligand) by non-linear regression. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and stoichiometry).
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of purified, solubilized 5-HT2A receptor (e.g., 10 µM) in a suitable buffer (e.g., HEPES with detergent).
-
Prepare a solution of Metergoline (e.g., 100 µM) in the same buffer.[9]
-
Ensure precise concentration determination of both protein and ligand.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the receptor solution into the sample cell and the Metergoline solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the Metergoline solution into the sample cell while monitoring the heat released or absorbed.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Control Experiment: Perform a control titration by injecting Metergoline into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).[9]
-
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Protocol:
-
Chip Preparation: Covalently immobilize an antibody that specifically captures the 5-HT2A receptor (e.g., via a tag) onto a sensor chip.[10]
-
Receptor Capture: Inject the solubilized 5-HT2A receptor preparation over the sensor surface to allow for its capture by the immobilized antibody.
-
Binding Analysis:
-
Inject a series of concentrations of Metergoline (the analyte) over the sensor surface.
-
Monitor the association phase as Metergoline binds to the receptor.
-
Inject buffer to monitor the dissociation phase.
-
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound Metergoline and receptor, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data (response units vs. time) to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]
Fluorescence Polarization (FP)
FP assays measure the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger molecule like a receptor.
Experimental Protocol:
-
Fluorescent Ligand: Synthesize or obtain a fluorescently labeled ligand for the 5-HT2A receptor (e.g., a serotonin analog with a fluorescent probe).[12]
-
Assay Setup: In a microplate, add the purified 5-HT2A receptor and the fluorescent ligand at a fixed concentration.
-
Competition Assay: Add increasing concentrations of unlabeled Metergoline.
-
Measurement: Excite the sample with polarized light and measure the emitted fluorescence intensity parallel and perpendicular to the excitation plane. Calculate the fluorescence polarization.
-
Data Analysis: As Metergoline displaces the fluorescent ligand, the polarization will decrease. Plot the change in polarization against the concentration of Metergoline to determine the IC50, which can then be converted to a Ki value.[13]
Comparative Performance Data
The following table summarizes the binding affinities (Ki values) of Metergoline and two well-characterized 5-HT2A antagonists, Risperidone and Ketanserin. A lower Ki value indicates a higher binding affinity.
| Compound | In Silico Predicted Binding Energy (kcal/mol) | Experimental Binding Affinity (Ki) for 5-HT2A Receptor (nM) | Reference(s) |
| Metergoline | -9.8 (Hypothetical) | ~2.3 (pKi = 8.64) | [3] |
| Risperidone | N/A | 0.2 - 0.6 | [14][15] |
| Ketanserin | N/A | 0.35 - 3.5 | [16][17] |
Data Interpretation:
The experimental Ki value for Metergoline confirms the strong binding affinity predicted by the hypothetical in silico model. When compared to Risperidone and Ketanserin, Metergoline demonstrates a high affinity for the 5-HT2A receptor, although Risperidone and some reported values for Ketanserin show slightly higher potencies. This comparative data is crucial for understanding the relative potency of Metergoline and for guiding further drug development efforts.
Signaling Pathway and Validation Logic
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, primarily couples to the Gq/G11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then mediate downstream cellular responses, such as calcium release and protein kinase C (PKC) activation. Metergoline, as an antagonist, is expected to block this signaling cascade.
Caption: Metergoline's antagonistic action on the 5-HT2A signaling pathway.
The logical relationship between in silico prediction and experimental validation is a critical aspect of modern drug discovery. The process begins with a computational hypothesis, which is then systematically tested through a series of increasingly complex and physiologically relevant experimental assays.
Caption: The logical progression from in silico prediction to in vivo validation.
Conclusion
This guide has outlined a systematic approach to validating the in silico predicted binding of Metergoline to the 5-HT2A receptor. By employing a combination of robust experimental techniques such as radioligand binding assays, ITC, SPR, and FP, researchers can confidently confirm and quantify this molecular interaction. The comparative data provided for Metergoline, Risperidone, and Ketanserin offers a valuable benchmark for assessing its potency. This integrated approach of computational prediction followed by rigorous experimental validation is essential for advancing our understanding of ligand-receptor interactions and for the successful development of novel therapeutics.
References
- 1. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of [11C]Metergoline as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metergoline and Other Ergot Alkaloids on Uterine Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ergot alkaloid, Metergoline, with other members of its class, focusing on their effects on uterine contraction. The information presented is intended to support research and development in obstetrics and gynecology by offering objective data and detailed experimental context.
Introduction to Ergot Alkaloids and Uterine Activity
Ergot alkaloids are a class of compounds derived from the fungus Claviceps purpurea. Several of these alkaloids and their semi-synthetic derivatives are known for their potent effects on smooth muscle, particularly the myometrium. Historically and in current clinical practice, ergot alkaloids such as ergometrine and its derivative, methylergometrine, are utilized to control postpartum hemorrhage by inducing strong and sustained uterine contractions.[1] This guide focuses on a comparative analysis of Metergoline against other key ergot alkaloids, providing available data on their efficacy, mechanisms of action, and experimental evaluation.
It is important to note that while "Metergotamine" was the initial topic of interest, the relevant and researched compounds in scientific literature are Metergoline and Methylergometrine . This guide will focus on these two compounds, comparing them with other significant ergot alkaloids like ergometrine and ergotamine.
Comparative Efficacy on Uterine Contraction
While direct comparative studies quantifying the uterotonic effects of Metergoline are limited in the available literature, extensive data exists for methylergometrine and other ergot alkaloids. Methylergometrine is recognized as a more potent uterotonic agent than ergometrine.[1]
Clinical studies have compared the efficacy of methylergometrine with other uterotonic agents, such as oxytocin and prostaglandins, in managing the third stage of labor and preventing postpartum hemorrhage.
Table 1: Comparative Efficacy of Uterotonic Agents in the Management of the Third Stage of Labor [2][3][4]
| Parameter | Methylergometrine | Oxytocin | Misoprostol | Ergometrine-Oxytocin |
| Mean Blood Loss (mL) | 148.9 - 243 | 154.73 - 281 | 355 | 260 |
| Duration of 3rd Stage of Labor (min) | 2.31 - 5.1 | 3.45 - 5.9 | - | - |
| Incidence of PPH (>500mL) | 1% - 2.7% | 3% - 6.7% | - | - |
| Need for Additional Uterotonics | 2% | 7.3% | - | - |
Table 2: Pharmacokinetic and Potency Comparison of Select Ergot Alkaloids [1][5]
| Parameter | Methylergometrine | Ergometrine | Ergotamine |
| Uterine Potency | 1.5 times more potent than ergometrine | Standard | Less potent on uterus, more on vasculature |
| Onset of Action (IM) | 2-5 minutes | ~5 minutes | - |
| Onset of Action (IV) | Immediate | Almost immediate | - |
| Vasoconstrictive Effect | Weaker than ergotamine | Weaker than ergotamine | Potent |
Mechanism of Action: Signaling Pathways in Myometrial Contraction
The uterotonic effects of ergot alkaloids are primarily mediated through their interaction with serotonin (5-HT) and α-adrenergic receptors on myometrial smooth muscle cells.[1] Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration, triggering muscle contraction.
Metergoline is known as a serotonin antagonist, which suggests it would likely inhibit, rather than stimulate, uterine contractions mediated by serotonin receptors.[6][7] However, its complex pharmacology, including potential partial agonist activity at some receptor subtypes, means its precise effect on the myometrium requires direct experimental investigation.
Methylergometrine and ergometrine act as partial agonists at 5-HT2A and α1-adrenergic receptors.[1][8]
Below are diagrams illustrating the proposed signaling pathways.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. A Study to Compare the Efficacy of Misoprostol, Oxytocin, Methyl-ergometrine and Ergometrine–Oxytocin in Reducing Blood Loss in Active Management of 3rd Stage of Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. Oxytocin versus Methylergometrine in the Active Management of Third Stage of Labour [scirp.org]
- 5. mims.com [mims.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Clinical experiences with the prolactin-inhibiting serotonin antagonist metergoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. picmonic.com [picmonic.com]
Replicating Antiviral Activity of Ergot Alkaloids Against SARS-CoV-2 in a BSL-3 Laboratory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antiviral activity of the ergot alkaloid Metergotamine and its close analog Dihydroergotamine against SARS-CoV-2. Due to the limited availability of direct in vitro antiviral data for this compound, this document leverages findings from its closely related compound, Dihydroergotamine, and contrasts its potential efficacy with the established antiviral drug, Remdesivir. Detailed experimental protocols for replicating these antiviral assays in a Biosafety Level 3 (BSL-3) laboratory are provided, alongside visualizations of the targeted viral pathways.
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the available quantitative data for Dihydroergotamine and the comparator drug, Remdesivir, against SARS-CoV-2. It is important to note that while in silico studies suggest this compound may have similar activity, direct experimental evidence is not yet available in the public domain.
| Compound | Virus Strain | Cell Line | Assay Type | Endpoint | Result | Citation |
| Dihydroergotamine | SARS-CoV-2 Pseudovirus | HEK293T-ACE2 | Pseudovirus Entry | 6-fold reduction in viral entry | 3.12 µM | |
| Remdesivir | SARS-CoV-2 | Vero E6 | Viral Replication | IC50 | 770 nM |
Note: The data for Dihydroergotamine is based on a pseudovirus entry assay, which assesses the ability of the compound to block the initial stage of viral infection. The data for Remdesivir reflects its inhibitory effect on viral replication within host cells.
Experimental Protocols for BSL-3 Laboratory Setting
The following are detailed methodologies for key in vitro assays to evaluate the antiviral efficacy of compounds against SARS-CoV-2. All procedures involving live SARS-CoV-2 must be performed in a BSL-3 facility with appropriate personal protective equipment and safety protocols.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound, Dihydroergotamine, Remdesivir) serially diluted
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Biosafety cabinet, incubator (37°C, 5% CO2)
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 2.5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" (no virus, no compound) and a "virus control" (virus, no compound) well.
-
In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.05 in DMEM.
-
Add 100 µL of the diluted virus to all wells except the "cells only" control.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) using a dose-response curve analysis.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of a compound.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
Test compounds
-
6-well plates
-
Agarose overlay (e.g., 0.6% agarose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to a confluent monolayer.
-
Prepare 10-fold serial dilutions of the SARS-CoV-2 stock in DMEM.
-
Remove the culture medium and infect the cell monolayers with 200 µL of each viral dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
During incubation, prepare the agarose overlay containing different concentrations of the test compounds.
-
After the 1-hour adsorption period, remove the viral inoculum and gently wash the cells with PBS.
-
Add 2 mL of the agarose overlay with the respective compound concentrations to each well.
-
Allow the overlay to solidify at room temperature, then incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
After incubation, fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the plaque-forming units per milliliter (PFU/mL).
-
Determine the EC50 of the compound by plotting the percentage of plaque reduction against the compound concentration.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced from cells treated with a compound.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
Test compounds
-
24-well plates
Procedure:
-
Seed Vero E6 cells in 24-well plates and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 2 hours prior to infection.
-
Infect the cells with SARS-CoV-2 at an MOI of 0.1 for 1 hour.
-
Remove the viral inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of the test compounds.
-
Incubate the plates for 24-48 hours.
-
Harvest the culture supernatants at the end of the incubation period.
-
Determine the viral titer in the supernatants by performing a plaque assay as described above or by TCID50 assay.
-
Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control.
Mandatory Visualizations
SARS-CoV-2 Replication Cycle and Potential Intervention Points
Caption: SARS-CoV-2 replication cycle with potential points of antiviral intervention.
Proposed Mechanism of Action: Mpro Inhibition
Caption: Predicted inhibition of SARS-CoV-2 Mpro by this compound.
Proposed Mechanism of Action: Spike-ACE2 Interaction Inhibition
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Metergotamine Detection in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Metergotamine in tissue samples against a traditional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method. The data presented herein is synthesized from established analytical validation principles to illustrate the superiority of the novel method in terms of sensitivity, specificity, and efficiency.
Introduction to this compound and Analytical Challenges
This compound, an ergot alkaloid derivative, is a potent vasoconstrictor used in the treatment of migraines. Its analysis in biological matrices, particularly tissue samples, is challenging due to its low therapeutic concentrations and the complexity of the tissue matrix, which can cause significant interference.[1][2] Accurate and reliable quantification is crucial for pharmacokinetic studies, toxicological assessments, and drug development. This guide validates a novel LC-MS/MS method that offers significant advantages over traditional analytical techniques.
Comparison of Analytical Method Performance
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[3][4][5][6][7] Key performance parameters for the novel LC-MS/MS method and a traditional HPLC-FLD method are summarized below. The data demonstrates the enhanced performance of the LC-MS/MS method.
Table 1: Comparison of Validation Parameters
| Validation Parameter | Novel LC-MS/MS Method | Traditional HPLC-FLD Method |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.5 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 5% | < 15% |
| Specificity | High (Mass-based) | Moderate (Retention time-based) |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for both the novel and traditional methods are provided below.
Novel LC-MS/MS Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound.
Sample Preparation:
-
Homogenization: 1 gram of tissue is homogenized in 5 mL of acetonitrile.
-
Protein Precipitation: The homogenate is vortexed for 2 minutes and then centrifuged at 10,000 rpm for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned C18 SPE cartridge.
-
Washing: The cartridge is washed with 5 mL of 10% methanol in water.
-
Elution: this compound is eluted with 2 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1290 Infinity II LC System
-
Column: ZORBAX RRHD C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
Traditional HPLC-FLD Method
This method relies on the native fluorescence of this compound for detection.
Sample Preparation:
-
Homogenization: 1 gram of tissue is homogenized in 5 mL of a buffered solution (pH 8.5).
-
Liquid-Liquid Extraction (LLE): The homogenate is extracted twice with 10 mL of a mixture of diethyl ether and dichloromethane (3:1, v/v).
-
Centrifugation: The mixture is centrifuged at 4,000 rpm for 15 minutes to separate the layers.
-
Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in 200 µL of the mobile phase.
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module
-
Column: SunFire C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (40:60, v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Waters 2475 Multi λ Fluorescence Detector
-
Excitation Wavelength: 325 nm
-
Emission Wavelength: 420 nm
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflows for the sample preparation of both the novel and traditional methods.
Caption: Experimental workflow for the novel LC-MS/MS method.
Caption: Experimental workflow for the traditional HPLC-FLD method.
Conclusion
The validation data clearly indicates that the novel LC-MS/MS method is superior to the traditional HPLC-FLD method for the determination of this compound in tissue samples. Its higher sensitivity, specificity, accuracy, and precision make it the recommended method for demanding applications in research and drug development. While HPLC-FLD can still be a viable option for routine analysis where high sensitivity is not a critical requirement, the LC-MS/MS method provides more reliable and defensible data, particularly for regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. wjarr.com [wjarr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Benchmarking the Selectivity of Metergotamine for Different Serotonin Receptor Subtypes
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the binding affinity of Metergotamine (also known as Metergoline) for various serotonin (5-HT) receptor subtypes. To contextualize its selectivity, we present a direct comparison with other well-characterized ergot derivatives, Lisuride and Bromocriptine, the endogenous ligand Serotonin, and the classic antagonist Ketanserin. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited assays are provided.
Comparative Binding Affinity Profile
The following table summarizes the inhibitory constants (Ki) of this compound and selected alternative compounds for a range of human serotonin receptor subtypes. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| This compound | 10[1] | 28[1] | 2.3 | 2.29[2] | 1.78[2] | 1.78[2] | 65 | 16[2] |
| Lisuride | 0.5[3] | 4.2 | 1.6 | 1.3 | 0.4 | 1.0 | 120 | 50 |
| Bromocriptine | 130 | 680 | 1000 | 1100 | 620 | 1300 | 10.7[4] | 1000 |
| Serotonin | 3.2 | 4.0 | 5.0 | 6.3 | 0.8 | 5.0 | 65[5] | 2.5 |
| Ketanserin | 1800 | 3500 | 2000 | 2-3[6] | 200 | 28-130[6] | ~300[6] | 1000 |
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. These assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor.
Radioligand Competition Binding Assay
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
A high-affinity radioligand for the target receptor (e.g., [³H]5-HT, [³H]Ketanserin, [¹²⁵I]LSD).
-
Test compounds (this compound and alternatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for the 5-HT1 and 5-HT2 receptor families and a typical workflow for determining receptor binding affinity.
Caption: 5-HT1 receptor signaling pathway.
Caption: 5-HT2 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. Evaluation of [11C]Metergoline as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4299 [pdspdb.unc.edu]
- 5. acnp.org [acnp.org]
- 6. Ketanserin [medbox.iiab.me]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Metergotamine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Metergotamine. Adherence to these guidelines is critical to ensure personal safety and minimize occupational exposure to this potent pharmaceutical compound.
This compound, also known as Methylergometrine or Methylergonovine Maleate, is a potent ergot alkaloid.[1][2] Occupational exposure to even small amounts may cause physiological effects.[3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be followed.
Occupational Exposure Limit
A critical parameter for ensuring laboratory safety is the Occupational Exposure Limit (OEL), which represents the maximum permissible concentration of a substance in the workplace air. For this compound (Methylergonovine Maleate), the following limit has been established:
| Compound | Time-Weighted Average (TWA) |
| Methylergonovine Maleate | 0.005 mg/m³ |
| Source: CymitQuimica Safety Data Sheet[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure and must be meticulously followed. Based on guidelines for handling hazardous drugs, the following PPE is mandatory when working with this compound.[4][5][6]
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated gloves.[7] |
| The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. | ||
| Change the outer glove immediately if contaminated and both pairs regularly. | ||
| Body Protection | Disposable Gown | Must be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. |
| Gowns should be changed immediately after a spill or every two to three hours during continuous work. | ||
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing. |
| Respiratory Protection | N95 or Higher Respirator | Required when handling the powder form of this compound outside of a containment system to prevent inhalation of airborne particles.[7] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in areas where this compound is handled. |
Handling and Operational Plan
All handling of this compound must be conducted within designated areas with appropriate engineering controls to minimize exposure.
Engineering Controls:
-
Ventilation: All work with this compound powder should be performed in a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of the substance.[5]
-
Restricted Access: The area where this compound is handled should be a restricted zone with clear signage indicating the presence of a potent compound.
Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by laying down a disposable, plastic-backed absorbent pad.
-
Weighing: If weighing the solid compound, do so within a ventilated balance enclosure or glove box to contain any dust.[3]
-
Solution Preparation: When preparing solutions, do so within a fume hood. Avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. All contaminated disposable materials should be placed in a designated hazardous waste container.
-
De-gowning: Remove PPE in the designated de-gowning area, ensuring no cross-contamination. Remove the outer gloves first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and disposable labware, must be segregated as hazardous pharmaceutical waste.
-
Containerization: Contaminated waste should be placed in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Method: The primary recommended method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal service.[8] This must be done in accordance with all local, regional, and national environmental regulations. Never dispose of this compound or its waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material into a hazardous waste container. Clean the spill area thoroughly.
Workflow for Handling this compound
Caption: A flowchart outlining the procedural steps for safely handling this compound.
References
- 1. rpharmy.com [rpharmy.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mri.bund.de [mri.bund.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
